Fluindione
Descripción
This compound is under investigation for the treatment of Venous Thrombosis, Pulmonary Embolism, Permanent Atrial Fibrillation, and Anticoagulating Treatment on a Duration at Least 12-month-old Superior. This compound has been investigated for the treatment of Blood Coagulation Disorders.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for recurrent thrombophlebitis.
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
| Record name | Fluindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluindione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Fluindione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione, a vitamin K antagonist (VKA) from the indanedione class, is an oral anticoagulant primarily utilized in the prevention and management of thromboembolic disorders.[1] Its therapeutic effect is achieved through the disruption of the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with its enzymatic target, the resulting downstream effects on the coagulation cascade, and relevant pharmacokinetic and pharmacodynamic properties. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of its mode of action for research and drug development purposes.
Core Mechanism of Action: Competitive Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by targeting and inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] VKORC1 is an integral membrane protein located in the endoplasmic reticulum that plays a pivotal role in the vitamin K cycle.[4] This cycle is essential for the post-translational modification of several vitamin K-dependent proteins, including the coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3]
The key function of VKORC1 is to catalyze the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone.[4] Vitamin K hydroquinone is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the carboxylation of glutamic acid residues on the vitamin K-dependent clotting factors. This carboxylation is a prerequisite for their biological activity, enabling them to bind calcium ions and interact with phospholipid surfaces, which is crucial for their role in the coagulation cascade.
This compound acts as a competitive inhibitor of VKORC1.[5][6] It competes with the natural substrate, vitamin K epoxide, for binding to the active site of the enzyme.[5] By binding to VKORC1, this compound prevents the reduction of vitamin K epoxide, leading to a depletion of the active vitamin K hydroquinone.[2] This, in turn, results in the production of undercarboxylated, and therefore functionally inactive, coagulation factors.[2][3] The onset of the anticoagulant effect of this compound is delayed, typically taking 24 to 72 hours, as it depends on the depletion of the pre-existing pool of active clotting factors.[3]
Signaling Pathway Diagram
Quantitative Data
Pharmacodynamic Parameters
The inhibitory potency of this compound against its target enzyme, VKORC1, is a key determinant of its anticoagulant effect. The half-maximal inhibitory concentration (IC50) is a common measure of this potency.
| Parameter | Enzyme | Value | Assay Condition | Reference |
| IC50 | VKORC1 | Similar to Warfarin | Cell-based assay with 5 µM KO | [5] |
| IC50 Order of Potency | VKORC1 | Acenocoumarol > Phenprocoumon > Warfarin > this compound | Cell-based VKOR activity assay | [5][6] |
Note: Specific numerical IC50 values for this compound are not consistently reported in the literature, but its potency is often compared to that of warfarin.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound influences its dosing regimen and duration of action. There is significant interindividual variability in these parameters.[7]
| Parameter | Population | Value | Reference |
| Half-life (t½) | Healthy Volunteers | 35 ± 6.5 hours | [8] |
| Patients | Median: 69 hours | [7] | |
| Time to Peak Concentration (Tmax) | Healthy Volunteers | 2.0 hours (range 0.5–6.0 h) | [8] |
| Apparent Clearance (CL/F) | Octogenarians | Decreased with age and amiodarone co-administration | [8][9] |
| Apparent Volume of Distribution (Vd/F) | Octogenarians | - | [8] |
Experimental Protocols
Cell-Based Vitamin K Epoxide Reductase (VKOR) Activity Assay
This assay is used to determine the inhibitory effect of compounds like this compound on VKORC1 activity in a cellular context.
Objective: To measure the IC50 of this compound for VKORC1.
Methodology:
-
Cell Line: A human embryonic kidney (HEK293) cell line is engineered to be deficient in endogenous VKORC1 and VKORC1-like 1 (VKORC1L1). These cells are also stably transfected with a reporter construct, such as a chimeric protein containing the γ-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein (e.g., Factor IX) fused to a reporter protein.
-
Assay Principle: The extent of carboxylation of the secreted reporter protein is dependent on the intracellular VKORC1 activity.
-
Procedure: a. The engineered HEK293 cells are seeded in multi-well plates. b. Cells are then transiently transfected with a plasmid expressing wild-type human VKORC1. c. Following transfection, the cell culture medium is replaced with fresh medium containing a fixed concentration of vitamin K epoxide (KO), typically around 5 µM.[5] d. Increasing concentrations of this compound are added to the wells. e. The cells are incubated for a defined period (e.g., 24-48 hours) to allow for reporter protein expression, carboxylation, and secretion.[5]
-
Data Acquisition: The concentration of the carboxylated reporter protein in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of VKORC1 activity is calculated for each this compound concentration relative to the untreated control. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.
Experimental Workflow: Cell-Based VKOR Inhibition Assay
Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement
The PT test is a global coagulation assay used to assess the extrinsic and common pathways of coagulation. It is the standard method for monitoring the anticoagulant effect of this compound.[10][11]
Objective: To determine the prothrombin time and calculate the INR in a patient's plasma sample.
Methodology (Manual Method based on CLSI Guidelines): [1][10][11]
-
Specimen Collection: a. Collect whole blood into a tube containing 3.2% buffered sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1. b. Gently invert the tube several times to ensure proper mixing. c. Centrifuge the sample to obtain platelet-poor plasma.
-
Reagents and Equipment: a. Thromboplastin reagent (containing tissue factor and phospholipids). b. Calcium chloride solution (often combined with the thromboplastin reagent). c. Water bath at 37°C. d. Stopwatch. e. Test tubes.
-
Procedure: a. Pipette a specific volume of patient plasma (e.g., 100 µL) into a test tube.[10] b. Incubate the plasma at 37°C for a short period (e.g., 1-2 minutes).[10] c. Add a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.[10] d. Observe the mixture for the formation of a fibrin clot. e. Stop the stopwatch at the first sign of clot formation. This time, in seconds, is the prothrombin time.
-
INR Calculation: a. The International Normalized Ratio (INR) is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI b. Patient PT: The prothrombin time measured for the patient's sample. c. Mean Normal PT (MNPT): The geometric mean of the PT values from a group of healthy individuals. d. International Sensitivity Index (ISI): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.
Experimental Workflow: PT/INR Measurement
Conclusion
This compound's mechanism of action is well-defined, centering on the competitive inhibition of VKORC1. This targeted disruption of the vitamin K cycle provides an effective means of reducing the activity of key coagulation factors, thereby preventing and treating thromboembolic events. A thorough understanding of its pharmacodynamic and pharmacokinetic properties, supported by robust experimental methodologies, is essential for its safe and effective use in clinical practice and for the development of novel anticoagulants. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the study of anticoagulation and hemostasis.
References
- 1. H47 | One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test [clsi.org]
- 2. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetic and Pharmacodynamic Variability of this compound in Octogenarians | Semantic Scholar [semanticscholar.org]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diagnolab.com.na [diagnolab.com.na]
- 11. webstore.ansi.org [webstore.ansi.org]
An In-depth Technical Guide to the Biochemical Targets of Fluindione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical targets of fluindione, an oral anticoagulant. The document focuses on its primary mechanism of action, potential off-target effects, and metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Primary Biochemical Target: Vitamin K Epoxide Reductase Complex 1 (VKORC1)
This compound exerts its anticoagulant effect primarily through the competitive inhibition of Vitamin K Epoxide Reductase Complex 1 (VKORC1), a crucial enzyme in the vitamin K cycle.[1][2][3][4] This inhibition disrupts the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X.[2][5] The resulting under-carboxylated clotting factors have reduced biological activity, leading to a decrease in blood coagulation.[2]
Quantitative Data: Inhibition of VKORC1
The inhibitory potency of this compound against VKORC1 has been quantified in cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | VKORC1 | Cell-based VKOR activity | 6.6 | [1] |
Experimental Protocol: Cell-Based VKOR Activity Assay
The half-maximal inhibitory concentration (IC50) of this compound for VKORC1 was determined using a cell-based reporter assay.[1]
Cell Line: Human Embryonic Kidney (HEK) 293 cells with a double knockout of the endogenous VKORC1 gene (FIXgla-PC/HEK293 DGKO). These cells are stably transfected to express a chimeric reporter protein, Factor IX gamma-carboxyglutamic acid (Gla) domain fused to Protein C (FIXgla-PC).[1][6][7][8]
Methodology:
-
Wild-type VKORC1 is transiently expressed in the FIXgla-PC/HEK293 DGKO cells.
-
The transfected cells are then incubated with increasing concentrations of this compound.
-
Vitamin K epoxide (KO), the substrate for VKORC1, is added to the cell culture medium at a fixed concentration (e.g., 5 µM) to initiate the enzymatic reaction.[1][6]
-
The level of gamma-carboxylated FIXgla-PC secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). The amount of carboxylated reporter protein is directly proportional to the VKORC1 activity.
-
The IC50 value is calculated by plotting the percentage of VKORC1 inhibition against the logarithm of the this compound concentration.
Signaling Pathway: The Vitamin K Cycle
This compound's primary action is the disruption of the vitamin K cycle. The following diagram illustrates this pathway and the point of inhibition.
Potential Off-Target Interactions
While VKORC1 is the established primary target, computational studies have suggested potential interactions with other enzymes.
Thymidylate Synthase (TS)
An in-silico study using molecular docking has identified thymidylate synthase, an enzyme involved in DNA synthesis, as a potential target for this compound.[9] This finding suggests a possible application for this compound in cancer therapy, though this has not been experimentally validated.[9]
| Compound | Potential Target | Assay Type | Docking Score | Reference |
| This compound | Thymidylate Synthase | Molecular Docking | -7.6 | [9] |
Further in vitro and in vivo studies are required to confirm this interaction and determine its biological significance.
Metabolic Pathways and Associated Enzymes
The metabolism of this compound is a critical factor influencing its pharmacokinetic and pharmacodynamic properties.
Cytochrome P450 2C9 (CYP2C9)
Conclusion
The primary biochemical target of this compound is unequivocally Vitamin K Epoxide Reductase Complex 1. Its competitive inhibition of this enzyme forms the basis of its anticoagulant activity. While computational evidence points towards a potential interaction with thymidylate synthase, this requires experimental substantiation. The metabolism of this compound is significantly influenced by the activity of CYP2C9, and genetic variations in this enzyme are a major determinant of interindividual differences in drug response. Further research to elucidate the precise kinetics of this compound's interaction with these proteins will be invaluable for optimizing its therapeutic use and exploring potential new applications.
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based activity assay and analysis of warfarin responses [bio-protocol.org]
- 6. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of warfarin resistance using TALENs-mediated vitamin K epoxide reductase knockout HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. A pharmacokinetic-pharmacodynamic model for predicting the impact of CYP2C9 and VKORC1 polymorphisms on this compound and acenocoumarol during induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Warfarin Dosing and VKORC1/CYP2C9: Overview, Clinical Implications of the Genetic Mutation [emedicine.medscape.com]
- 12. ClinPGx [clinpgx.org]
Fluindione: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione, a synthetic oral anticoagulant, is a member of the indanedione class of vitamin K antagonists. It is primarily utilized in the prevention and treatment of thromboembolic disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data summarized in tabular format, and explanatory diagrams are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and medicinal chemistry.
Chemical Properties of this compound
This compound, with the IUPAC name 2-(4-fluorophenyl)indene-1,3-dione, is a crystalline solid.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-fluorophenyl)indene-1,3-dione | [2] |
| CAS Number | 957-56-2 | [2] |
| Molecular Formula | C₁₅H₉FO₂ | [2][3] |
| Molecular Weight | 240.23 g/mol | [2][3] |
| Appearance | Crystals from acetic acid | [1] |
| Purity | ≥98% | [4] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 120 °C | [1] |
| Solubility | Soluble in ethanol and DMSO (~1 mg/mL) | [4] |
| UV/Vis. (λmax) | 223, 267 nm | [4] |
| pKa | 7.41 ± 0.20 (at 25 °C) | [5] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 4 years (at -20°C) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.[6] This reaction involves the condensation of an active methylene compound, in this case, 1,3-indandione, with a carbonyl compound, 4-fluorobenzaldehyde, in the presence of a basic catalyst.[6]
Caption: Synthetic pathway of this compound via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation for 2-Aryl-1,3-indandiones
The following is a general procedure for the synthesis of 2-arylidene-indan-1,3-diones, which can be adapted for the synthesis of this compound using 4-fluorobenzaldehyde. A modern, environmentally friendly approach utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), as both the reaction medium and catalyst.[7][8]
Materials:
-
1,3-indandione
-
4-fluorobenzaldehyde
-
2-hydroxyethylammonium formate (2-HEAF)
-
Distilled water
Procedure:
-
In a reaction vial, combine 1,3-indandione (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent).
-
Add a catalytic amount of 2-HEAF.
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion of the reaction, add distilled water to the reaction mixture.
-
The product, this compound, will precipitate out of the solution.[8]
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any remaining ionic liquid and unreacted starting materials.
-
The resulting product can be further purified by recrystallization if necessary.
Mechanism of Action
This compound exerts its anticoagulant effect by acting as a vitamin K antagonist. Specifically, it inhibits the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.
Caption: Mechanism of action of this compound as a Vitamin K antagonist.
By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K. This, in turn, prevents the post-translational modification (gamma-carboxylation) of vitamin K-dependent clotting factors, namely factors II, VII, IX, and X. Without this modification, these clotting factors are unable to bind to phospholipid surfaces and participate effectively in the coagulation cascade, thereby reducing the propensity for thrombus formation.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C15H9FO2 | CID 68942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scielo.br [scielo.br]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Research of Fluindione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research landscape surrounding fluindione and its derivatives. This compound, a vitamin K antagonist, is an established oral anticoagulant. This document delves into its mechanism of action, the synthesis of its analogues, and the structure-activity relationships that govern its therapeutic effects.
Core Concepts: Mechanism of Action
This compound and its analogues exert their anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.
The Vitamin K Cycle and its Inhibition:
The vitamin K cycle involves the conversion of vitamin K between its quinone, hydroquinone, and epoxide forms. The enzyme γ-glutamyl carboxylase utilizes the reduced form, vitamin K hydroquinone, as a cofactor to carboxylate glutamate residues on vitamin K-dependent clotting factors (Factors II, VII, IX, and X). This carboxylation is essential for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.
During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is responsible for reducing vitamin K epoxide back to vitamin K quinone, which is then further reduced to the active hydroquinone form. By inhibiting VKOR, this compound derivatives disrupt this recycling process, leading to a depletion of the active, carboxylated forms of the clotting factors and thus, a reduction in the blood's ability to clot.[1]
This compound has been shown to be a competitive inhibitor of VKOR.[2]
Below is a diagram illustrating the Vitamin K cycle and the point of inhibition by this compound and its analogues.
Synthesis of this compound Derivatives
The core structure of this compound is 2-phenyl-1,3-indandione. Research into its derivatives often involves modifications to the 2-aryl substituent. A common synthetic route to 2-aryl-1,3-indandiones is the condensation reaction between phthalide and an appropriate aryl aldehyde.
General Experimental Protocol for the Synthesis of 2-Aryl-1,3-indandiones
This protocol is a generalized procedure based on established methods for synthesizing 2-aryl-1,3-indandione derivatives.[3]
Materials:
-
Phthalide
-
Substituted aryl aldehyde
-
Sodium ethoxide
-
Absolute ethanol
-
Water
-
Diethyl ether
Procedure:
-
A mixture of phthalide (1 equivalent) and the desired aryl aldehyde (1 equivalent) is added to a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
The reaction mixture is refluxed for 1 hour.
-
The ethanol is removed under reduced pressure.
-
Water is added to the residue, which is then diluted with ice water and washed with diethyl ether.
The resulting 2-aryl-1,3-indandione can then be further purified by recrystallization. The specific solvent for recrystallization will depend on the properties of the synthesized derivative.
Below is a workflow diagram for the synthesis of 2-aryl-1,3-indandione derivatives.
Quantitative Data and Structure-Activity Relationships
The anticoagulant activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against VKOR. Lower IC50 values indicate higher potency.
In Vitro Anticoagulant Activity
A cell-based assay using human VKORC1 is a common method to determine the IC50 of vitamin K antagonists. One study reported the following IC50 values for several anticoagulants:[2]
| Compound | IC50 (nM) |
| Acenocoumarol | 2.3 |
| Phenprocoumon | 6.8 |
| Warfarin | 10.2 |
| This compound | 11.5 |
Data from a cell-based VKOR activity assay.
Structure-Activity Relationship (SAR) of 2-Aryl-1,3-indandione Derivatives
A proposed three-dimensional biophore model for indandione and coumarin derivatives suggests the presence of two key domains:[3]
-
A Recognition Domain: This consists of a phenyl ring and two negatively charged oxygen atoms.
-
An Activity Domain: This starts halfway between the two oxygen atoms on a short aliphatic chain and includes a second phenyl ring attached to the end of the chain.
It has been suggested that derivatives with a bulky, lipophilic side chain in the activity domain exhibit greater potency due to additional drug-receptor interactions.[3] For warfarin derivatives, it has been shown that the π-character of the phenyl ring is important for VKOR inhibition, with saturation of the ring leading to a significant decrease in activity.[4]
Experimental Protocols for Biological Evaluation
Cell-Based VKOR Activity Assay
This assay is used to determine the IC50 of VKOR inhibitors. A detailed protocol can be adapted from published studies.[2]
Principle:
This assay typically utilizes a reporter cell line, such as HEK293 cells, that is deficient in endogenous VKOR but expresses a vitamin K-dependent protein (e.g., a chimeric Factor IX with a protein C tag, FIXgla-PC). The cells are also transfected with the gene for human VKORC1. The level of carboxylation of the reporter protein, which is secreted into the cell culture medium, is dependent on the activity of the expressed VKOR. The inhibitory effect of a compound is measured by the reduction in the carboxylation of the reporter protein.
General Procedure:
-
Cell Culture and Transfection: HEK293 cells lacking endogenous VKOR are cultured and transfected with a plasmid expressing human VKORC1 and the reporter protein.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (e.g., this compound derivatives).
-
Reporter Protein Carboxylation Measurement: After an incubation period, the cell culture medium is collected, and the amount of carboxylated reporter protein is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The percentage of inhibition of carboxylation is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.
Below is a diagram illustrating the experimental workflow for the cell-based VKOR activity assay.
Conclusion and Future Directions
This compound and its parent class of 1,3-indandiones remain a significant area of research for the development of novel anticoagulants. The established mechanism of action through VKOR inhibition provides a clear target for drug design. While general synthetic methods and biological evaluation protocols are well-documented, a clear opportunity exists for further research in the systematic synthesis and evaluation of a diverse library of this compound analogues. Such studies would provide more detailed structure-activity relationship data, enabling the rational design of next-generation anticoagulants with improved efficacy, safety, and pharmacokinetic profiles. Future research should focus on exploring a wider range of substitutions on the aryl ring and the indandione core to better understand the steric and electronic requirements for potent VKOR inhibition.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the necessity of phenyl ring π-character in warfarin - PMC [pmc.ncbi.nlm.nih.gov]
Fluindione's Impact on Coagulation Factors II, VII, IX, and X: A Technical Guide
Fluindione, a vitamin K antagonist belonging to the indanedione class of oral anticoagulants, plays a critical role in the prevention and treatment of thromboembolic disorders.[1][2] Its therapeutic effect is achieved by modulating the synthesis of key proteins in the coagulation cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its quantitative effects on coagulation factors II, VII, IX, and X. Detailed experimental protocols for assessing these effects are also provided for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of this compound is rooted in its interference with the vitamin K cycle, a critical pathway for the synthesis of functional coagulation factors.[2] this compound acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[1][3]
VKORC1 is responsible for the conversion of vitamin K epoxide to its active, reduced form, vitamin K hydroquinone.[3] This reduced form of vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate on vitamin K-dependent proteins.[4] This carboxylation is crucial for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as it allows them to bind calcium ions and subsequently to phospholipid surfaces, a necessary step for their participation in the coagulation cascade.[2]
By inhibiting VKORC1, this compound depletes the available pool of reduced vitamin K, leading to the hepatic production of under-carboxylated, and therefore biologically inactive, coagulation factors II, VII, IX, and X.[1][2] This disruption of the coagulation cascade results in a dose-dependent anticoagulant effect.[5]
Pharmacodynamics and Quantitative Effects on Coagulation Factors
The anticoagulant effect of this compound has a delayed onset, typically taking 24 to 72 hours to become apparent.[2] This delay is attributed to the time required for the pre-existing, functional coagulation factors to be cleared from circulation. The half-lives of these factors vary, influencing the rate at which anticoagulation is achieved.
| Coagulation Factor | Mean Half-life (hours) |
| Factor VII | 4 - 6 |
| Factor IX | 18 - 24 |
| Factor X | 24 - 40 |
| Factor II (Prothrombin) | 60 - 72 |
This table presents generally accepted half-life ranges for the specified coagulation factors.
The inhibitory effect of this compound on the synthesis of these factors is concentration-dependent. The concentration of this compound that inhibits the synthesis of each clotting factor by 50% (IC50) varies, with Factor VII being the most sensitive and Factor II being the least sensitive.
| Coagulation Factor | Median IC50 (mg/L) |
| Factor VII | 0.25 |
| Factor IX | Not specified |
| Factor X | Not specified |
| Factor II (Prothrombin) | 2.05 |
Data sourced from a study on the pharmacokinetics and pharmacodynamics of multiple doses of this compound in patients.[6]
This differential sensitivity contributes to the initial rapid increase in the International Normalized Ratio (INR), primarily driven by the depletion of Factor VII, followed by a more gradual stabilization as the other factors are depleted.
Experimental Protocols for Measuring Coagulation Factor Activity
The assessment of the impact of this compound on coagulation factors II, VII, IX, and X is crucial for both clinical monitoring and research. The most common methods employed are one-stage clotting assays and chromogenic substrate assays.
One-Stage Clotting Assay
This functional assay measures the time it takes for plasma to clot after the addition of specific reagents. It is based on the principle of correcting the clotting time of a plasma sample deficient in a single specific factor with the patient's plasma.
Principle: The patient's plasma, containing an unknown amount of the factor to be measured, is diluted and mixed with a substrate plasma that is congenitally or artificially deficient in that specific factor but has normal levels of all other factors. A reagent is then added to trigger coagulation via the extrinsic (for Factor VII) or intrinsic (for Factors IX) pathway. The clotting time is inversely proportional to the activity of the factor in the patient's plasma. A standard curve is generated using dilutions of a reference plasma with a known factor concentration, against which the patient's factor activity is determined.
Detailed Methodology for Factor VII Activity:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Reagent Preparation:
-
Factor VII-deficient plasma: Reconstitute lyophilized plasma according to the manufacturer's instructions.
-
Thromboplastin reagent (containing calcium): Reconstitute and pre-warm to 37°C.
-
Reference plasma: Use a commercial reference plasma with a known Factor VII concentration.
-
-
Standard Curve Generation:
-
Prepare serial dilutions of the reference plasma (e.g., 1:10, 1:20, 1:40, 1:80) in an appropriate buffer (e.g., Owren-Koller buffer).
-
For each dilution, mix 50 µL of the diluted reference plasma with 50 µL of Factor VII-deficient plasma in a coagulometer cuvette.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes).
-
Add 100 µL of the pre-warmed thromboplastin reagent to initiate clotting and record the clotting time in seconds.
-
Plot the clotting times against the corresponding factor concentrations (%) on a log-log scale to generate a standard curve.
-
-
Patient Sample Analysis:
-
Prepare dilutions of the patient's plasma (typically 1:10 and 1:20).
-
Repeat the steps of mixing with deficient plasma, incubation, and addition of thromboplastin reagent to measure the clotting times.
-
-
Calculation:
-
Determine the Factor VII activity of the patient's plasma by interpolating the clotting times of the patient's plasma dilutions from the standard curve.
-
The results from different dilutions should agree within a certain percentage (e.g., 15-20%) to be considered parallel, indicating the absence of inhibitors.[7]
-
Chromogenic Substrate Assay
Chromogenic assays measure factor activity by the ability of the activated factor to cleave a specific colorimetric substrate.
Principle: The factor of interest in the patient's plasma is activated by a specific activator. The activated factor then cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is directly proportional to the activity of the coagulation factor.
General Methodology:
-
Sample Preparation: Similar to the one-stage assay, platelet-poor plasma is used.
-
Assay Procedure:
-
Patient plasma is diluted and incubated with an activator specific for the factor being measured (e.g., for Factor X, Russell's viper venom is used).
-
A specific chromogenic substrate is added.
-
The change in absorbance over time is measured using a spectrophotometer.
-
-
Calculation: The factor activity is calculated by comparing the rate of color change in the patient sample to that of a reference plasma with a known factor concentration.
Chromogenic assays are generally less affected by interfering substances and can provide more accurate measurements in certain clinical situations.
Conclusion
This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme, which is essential for the gamma-carboxylation and subsequent activation of coagulation factors II, VII, IX, and X. The resulting decrease in the activity of these factors impairs the coagulation cascade and reduces the risk of thrombosis. The quantitative impact on each factor is dependent on its half-life and sensitivity to this compound, with Factor VII being the most rapidly and profoundly affected. The monitoring of this effect, typically through the INR, and the direct measurement of factor activities using one-stage clotting or chromogenic assays, are fundamental to the safe and effective use of this compound in clinical practice and for its continued investigation in research and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | 957-56-2 | Benchchem [benchchem.com]
- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development and Implementation of a Coagulation Factor Testing Method Utilizing Autoverification in a High-volume Clinical Reference Laboratory Environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Vitamin K Epoxide Reductase (VKORC1) by Fluindione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione, a synthetic indandione derivative, is a potent oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic effect is achieved through the specific inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, thereby impairing the coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of this compound's inhibition of VKORC1, presenting key quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to VKORC1 and the Vitamin K Cycle
Vitamin K is a fat-soluble vitamin essential for the post-translational modification of several proteins involved in blood coagulation, bone metabolism, and other physiological processes. The vitamin K cycle is a salvage pathway that regenerates the reduced form of vitamin K, hydroquinone (KH2), which is the active cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1]
VKORC1 is an integral membrane protein located in the endoplasmic reticulum that plays a central role in this cycle. It catalyzes the reduction of vitamin K 2,3-epoxide (KO) to vitamin K quinone (K) and the subsequent reduction of vitamin K quinone to vitamin K hydroquinone (KH2).[2] Inhibition of VKORC1 leads to a depletion of KH2, thereby preventing the activation of vitamin K-dependent clotting factors and exerting an anticoagulant effect.[3]
This compound: A Competitive Inhibitor of VKORC1
This compound is an indandione-derivative anticoagulant that exerts its effect by directly targeting and inhibiting VKORC1.[4] Kinetic studies have characterized this compound as a competitive inhibitor of VKORC1, meaning it competes with the natural substrate, likely vitamin K epoxide, for binding to the active site of the enzyme.[5] This competitive inhibition is a key differentiator from some other vitamin K antagonists, such as warfarin, which has been described as a mixed-type inhibitor.[5]
Quantitative Analysis of this compound Inhibition
The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. While the direct determination of the Ki for this compound is not extensively reported, it can be inferred from kinetic data.
Below is a summary of reported IC50 values for this compound against VKORC1.
| Parameter | Value | Substrate | Assay Conditions | Reference |
| IC50 | 4.8 nM | Vitamin K1 (K1) | Cell-based assay in HEK 293T cells | [4] |
| IC50 | 204 nM | Vitamin K1 Epoxide (K1>O) | Cell-based assay in HEK 293T cells | [4] |
Note: The difference in IC50 values with different substrates suggests that the substrate form can influence the inhibitory potential of this compound.
Signaling Pathway: Vitamin K Cycle and Coagulation Cascade
The following diagram illustrates the vitamin K cycle and its link to the coagulation cascade, highlighting the point of inhibition by this compound.
Experimental Protocols for Studying VKORC1 Inhibition
Cell-Based VKORC1 Inhibition Assay
This protocol is adapted from methodologies described for assessing the activity of vitamin K antagonists in a cellular context.[6][7]
Objective: To determine the IC50 of this compound for VKORC1 in a cell-based system by measuring the γ-carboxylation of a reporter protein.
Materials:
-
HEK293T cells
-
Expression vector for human VKORC1
-
Reporter vector (e.g., encoding a fusion protein of the γ-carboxyglutamic acid (Gla) domain of factor IX and protein C)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Vitamin K1 epoxide (KO)
-
This compound stock solution (in DMSO)
-
ELISA kit for detecting the carboxylated reporter protein
-
96-well cell culture plates
-
Luminometer or ELISA plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the VKORC1 expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing a fixed concentration of vitamin K1 epoxide (e.g., 5 µM).
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) without the inhibitor. It is recommended to perform serial dilutions to cover a wide range of inhibitor concentrations.
-
-
Incubation:
-
Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for reporter protein expression, carboxylation, and secretion into the medium.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant, which contains the secreted reporter protein.
-
Quantify the amount of carboxylated reporter protein using a specific ELISA. The ELISA typically uses an antibody that recognizes the γ-carboxylated form of the reporter.
-
-
Data Analysis:
-
Plot the percentage of VKORC1 activity (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
In Vitro VKORC1 Inhibition Assay using Microsomes
This protocol is based on in vitro assays that utilize microsomes containing VKORC1.[8][9]
Objective: To determine the kinetic parameters of this compound inhibition of VKORC1 in a cell-free system.
Materials:
-
Microsomes prepared from cells overexpressing VKORC1
-
Vitamin K1 epoxide (KO)
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)
-
Quenching solution (e.g., a mixture of isopropanol and hexane)
-
High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of microsomes, and the reducing agent (DTT or GSH).
-
Add varying concentrations of this compound and a fixed concentration of the substrate (KO). Include a control without the inhibitor.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate (or enzyme) to the pre-warmed reaction mixture.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase (containing vitamin K metabolites) and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate and quantify the substrate (KO) and the product (K) using a C18 column and an appropriate mobile phase. Detection can be done by UV absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme kinetic models (e.g., competitive, non-competitive, mixed).
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the screening and characterization of a potential VKORC1 inhibitor like this compound.
Conclusion
This compound is a clinically important anticoagulant that functions through the competitive inhibition of VKORC1. Understanding the intricacies of this interaction at a molecular and cellular level is crucial for the development of new and improved anticoagulant therapies with better safety and efficacy profiles. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the inhibition of VKORC1 by this compound and other potential drug candidates. The quantitative data and pathway visualizations serve as a valuable resource for those in the field of drug discovery and development.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. VKORC1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fluindione: An In-depth Technical Guide on Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindione, a vitamin K antagonist (VKA), is a well-established oral anticoagulant.[1][2] Its therapeutic action is primarily mediated through the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), a key enzyme in the vitamin K cycle, which is essential for the synthesis of various clotting factors.[3] While its role in preventing and treating thromboembolic disorders is well-documented, emerging early-stage research suggests that this compound may possess therapeutic potential beyond anticoagulation.[4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a particular focus on its hypothesized role as a repurposed agent in oncology. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Established Therapeutic Use: Anticoagulation
This compound is primarily prescribed for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation.[1][2]
Mechanism of Action: Vitamin K Antagonism
This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme. This inhibition disrupts the vitamin K cycle, leading to a reduction in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[3]
Signaling Pathway: Vitamin K Cycle Inhibition
The established signaling pathway for this compound's anticoagulant activity is the Vitamin K cycle. This compound's inhibition of VKORC1 prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone. This active form is a necessary cofactor for the gamma-carboxylation of glutamate residues on the aforementioned clotting factors, a crucial step for their biological activity.
References
Methodological & Application
Animal Models for Fluindione Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the research of fluindione, an indandione derivative anticoagulant. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological data derived from various animal studies. Detailed experimental protocols are provided to guide researchers in setting up similar in vivo studies.
Introduction to this compound
This compound is an oral anticoagulant that functions as a vitamin K antagonist.[1][2] Its primary mechanism of action involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the synthesis of vitamin K-dependent clotting factors.[1] This inhibition leads to a decrease in the production of functional clotting factors II (prothrombin), VII, IX, and X, thereby reducing the coagulability of the blood.
Signaling Pathway of this compound
This compound exerts its anticoagulant effect by interrupting the vitamin K cycle. The diagram below illustrates the signaling pathway.
Caption: Signaling pathway of this compound in a hepatocyte.
Animal Models in this compound Research
Rats, mice, and rabbits are commonly used animal models for studying the pharmacology and toxicology of anticoagulants. While specific data for this compound is limited, studies on the related indandione derivative, phenindione, and the widely studied vitamin K antagonist, warfarin, provide valuable insights and comparative data.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Data Summary: Pharmacokinetics of Phenindione in Rats
Due to the limited availability of this compound pharmacokinetic data in rats, data for the related compound phenindione is presented below as a surrogate.
| Parameter | Route | Dose (mg/kg) | Value | Animal Model | Reference |
| Pharmacokinetics | IV | - | Non-linear, two-compartment model | Rat | [3] |
| Oral | - | Non-linear, two-compartment model | Rat | [3] |
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol is adapted from general pharmacokinetic study designs and a study on phenindione.[3]
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats after oral and intravenous administration.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound
-
Vehicle for oral and IV administration (e.g., 0.5% carboxymethylcellulose for oral, saline for IV)
-
Gavage needles
-
Syringes and needles
-
Blood collection tubes (e.g., with EDTA or citrate)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment (e.g., LC-MS/MS)
Workflow:
Caption: Experimental workflow for a pharmacokinetic study.
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Administration: Administer this compound orally via gavage at a predetermined dose.
-
Intravenous Administration: Administer this compound via a tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
Pharmacodynamic Studies
Pharmacodynamic studies assess the anticoagulant effect of this compound by measuring its impact on blood coagulation parameters.
Data Summary: Anticoagulant Effects of Vitamin K Antagonists
| Clotting Factor | Activity (%) after Warfarin Treatment | Animal Model | Reference |
| Factor VII | 12 | Rabbit | [4] |
| Factor IX | 7 | Rabbit | [4] |
| Factor X | 14 | Rabbit | [4] |
| Prothrombin (Factor II) | 13 | Rabbit | [4] |
Experimental Protocol: Pharmacodynamic Study in Rats
Objective: To evaluate the dose-dependent effect of this compound on the International Normalized Ratio (INR) in rats.
Materials:
-
Wistar rats (male, 250-300 g)
-
This compound
-
Vehicle for oral administration
-
Gavage needles
-
Blood collection supplies
-
Coagulometer for INR measurement
Workflow:
Caption: Experimental workflow for a pharmacodynamic study.
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for one week.
-
Grouping and Dosing: Divide the animals into groups (e.g., control and multiple this compound dose groups). Administer this compound or vehicle orally once daily for a specified period (e.g., 3-5 days) to allow the anticoagulant effect to manifest.
-
Blood Sampling: Collect blood samples at baseline and at various time points after the final dose.
-
INR Measurement: Determine the INR of the plasma samples using a coagulometer.
-
Data Analysis: Analyze the dose-dependent effect of this compound on INR levels.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound.
Data Summary: Acute Oral Toxicity of Phenindione
As a surrogate for this compound, the acute oral LD50 values for phenindione are provided below.
| Parameter | Value (mg/kg) | Animal Model | Reference |
| Oral LD50 | 175 | Mouse | [5] |
| Oral LD50 | 163 | Rat | [5] |
Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats
This protocol is based on general guidelines for acute oral toxicity testing.
Objective: To determine the median lethal dose (LD50) of this compound in rats.
Materials:
-
Sprague-Dawley rats (female, 200-220 g)
-
This compound
-
Vehicle for oral administration
-
Gavage needles
-
Observation cages
Workflow:
Caption: Experimental workflow for an acute toxicity study.
Procedure:
-
Animal Preparation: Acclimatize female Sprague-Dawley rats for one week.
-
Dosing: Administer a single oral dose of this compound to different groups of animals at a range of dose levels.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value using a validated statistical method.
In Vivo Thrombosis Models
Animal models of thrombosis are used to evaluate the antithrombotic efficacy of this compound.
Experimental Protocol: Ferric Chloride-Induced Venous Thrombosis Model in Rats
Objective: To assess the ability of this compound to prevent venous thrombosis in a rat model.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Anesthetic
-
Ferric chloride (FeCl3) solution
-
Surgical instruments
Workflow:
Caption: Workflow for a ferric chloride-induced thrombosis model.
Procedure:
-
Pre-treatment: Administer this compound or vehicle to rats for a specified period before the induction of thrombosis.
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the jugular vein.
-
Thrombus Induction: Apply a piece of filter paper saturated with ferric chloride solution to the surface of the vein for a few minutes to induce endothelial injury and thrombus formation.
-
Observation and Analysis: After a set period, excise the thrombosed vein segment and quantify the thrombus size or weight.
-
Data Analysis: Compare the thrombus size/weight between the this compound-treated and control groups.
Conclusion
The provided application notes and protocols offer a framework for conducting preclinical research on this compound using various animal models. While specific quantitative data for this compound in these models is not abundant in the current literature, the use of related compounds as surrogates and the application of established experimental designs will enable researchers to effectively evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this anticoagulant. Further research is warranted to generate more specific data for this compound in these well-established animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the anticoagulant effect of warfarin as evaluated in rabbits by selective depression of individual procoagulant vitamin K-dependent clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Inducing Anticoagulation in Laboratory Animals with Fluindione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is a vitamin K antagonist (VKA) anticoagulant that functions by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1).[1] This inhibition disrupts the vitamin K cycle, which is essential for the gamma-carboxylation and subsequent activation of several clotting factors, namely Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[1][2][3] By rendering these factors inactive, this compound effectively reduces the blood's ability to form clots.[2][3] The anticoagulant effect of this compound has a delayed onset, typically taking 24 to 72 hours to become fully effective, as it depends on the depletion of existing circulating clotting factors.[2]
While this compound is an established oral anticoagulant for human use, particularly in some European countries, its application in preclinical research with laboratory animals is not as well-documented.[1][2] These application notes provide a comprehensive guide for researchers on the use of this compound to induce anticoagulation in common laboratory animal models, drawing upon available data for this compound and related VKAs like warfarin and acenocoumarol.
Disclaimer: The following protocols are based on the available scientific literature. However, due to the limited specific data on this compound in laboratory animals, it is strongly recommended that researchers conduct pilot studies to determine the optimal dosage, pharmacokinetics (PK), and pharmacodynamics (PD) for their specific animal model and experimental conditions.
Mechanism of Action: The Vitamin K Coagulation Cascade
This compound exerts its anticoagulant effect by competitively inhibiting the VKORC1 enzyme. This disrupts the regeneration of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors. Without this modification, these clotting factors are unable to bind calcium and participate in the coagulation cascade, leading to a state of anticoagulation.
Data Presentation: Dosage and Coagulation Parameters
Due to the scarcity of published data for this compound in laboratory animals, the following tables provide starting points for dosage based on a single rat study and data from the closely related VKA, warfarin. Baseline coagulation parameters for common laboratory animal strains are also provided for reference.
Table 1: Suggested Starting Dosages for Vitamin K Antagonists in Laboratory Animals
| Animal Model | Drug | Dosage | Route of Administration | Frequency | Reference / Notes |
| Rat (Sprague-Dawley) | This compound | 5 - 20 mg/kg | Intraperitoneal (IP) | Single dose | Based on a metabolism study. Oral dosage may differ significantly. |
| Rat | Warfarin | 90 - 270 µg/kg/day | Intragastric (gavage) | Daily for 7 days | [4][5] |
| Mouse | Warfarin | 2 mg/kg/day | In drinking water | Continuous | [2] |
| Mouse | Warfarin | 0.05 mg/mL | In drinking water | Daily for 9 days | [6] |
| Rabbit | Warfarin | 1.5 mg/kg/day | Not specified | Daily | [7] |
Table 2: Baseline Coagulation Parameters in Laboratory Animals (Approximate Ranges)
| Animal Model | Strain | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | INR | Reference |
| Rat | Sprague-Dawley | 13.6 - 16.6 | 10.4 - 16.3 | Not standardized | [8] |
| Rat | Wistar | ~16 | Not specified | Not standardized | [5] |
| Mouse | C57BL/6 | 9 - 12 | 20 - 38 | Not standardized | [2][3] |
| Mouse | BALB/c | 9 - 12 | 33 - 42 | Not standardized | [2][3] |
| Rabbit | New Zealand White | 10.0 - 14.8 | 104.2 - 159.1 | ~1.0 (method dependent) | [9] |
Note: PT and aPTT values can vary significantly between laboratories, reagents, and analytical equipment. It is essential to establish baseline values for the specific animal strain and laboratory setup before initiating anticoagulation studies. The International Normalized Ratio (INR) is standardized for human prothrombin time measurements and may not be directly translatable to animal models without specific calibration.[10]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a stable suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Sterile water
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
If using CMC, prepare the 0.5% solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. This may require stirring for several hours.
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the suspension continuously using a magnetic stirrer during dose administration to maintain homogeneity.
Note on Stability: There is limited published data on the stability of this compound in oral gavage solutions. It is recommended to prepare the suspension fresh daily. If a batch preparation is necessary, a stability study should be conducted to ensure the concentration remains consistent over the storage period.
Protocol 2: Induction of Anticoagulation in Rats via Oral Gavage
Objective: To induce a state of controlled anticoagulation in rats using this compound.
Materials:
-
This compound suspension (from Protocol 1)
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)
-
Syringes
-
Animal scale
-
Restraint device (optional)
Procedure:
-
Animal Handling and Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week before the start of the experiment. Handle the animals daily to reduce stress associated with the gavage procedure.
-
Dosage Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[11]
-
Oral Gavage Administration:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound suspension.
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress.
-
-
Monitoring Anticoagulation:
-
Collect a baseline blood sample before the first dose.
-
Collect subsequent blood samples at predetermined time points (e.g., 24, 48, 72 hours) after the initial dose and then periodically to monitor the level of anticoagulation.
-
Analyze blood samples for Prothrombin Time (PT) and/or International Normalized Ratio (INR).
-
-
Dose Adjustment: Based on the PT/INR results, adjust the daily dose of this compound to achieve and maintain the target level of anticoagulation.
Protocol 3: Blood Collection for Coagulation Monitoring
Objective: To collect high-quality blood samples for accurate coagulation analysis.
Materials:
-
Collection tubes containing 3.2% sodium citrate anticoagulant (blue top tubes)
-
Needles (e.g., 25-27 gauge) or lancets
-
Capillary tubes (for smaller volumes)
-
Restraint device
-
Gauze
-
Centrifuge
Procedure (Example: Rat Tail Vein Sampling):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restraint device.
-
Clean the tail with an alcohol swab.
-
Puncture the lateral tail vein with a sterile needle or lancet.
-
Collect the blood directly into a sodium citrate tube. Ensure the correct blood-to-anticoagulant ratio is achieved (typically 9:1).
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Apply gentle pressure to the puncture site with gauze until bleeding stops.
-
Process the blood sample as soon as possible. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully aspirate the plasma and store it on ice for immediate analysis or freeze at -80°C for later analysis.
Note on Blood Sampling: Other potential blood collection sites in rodents include the saphenous vein and, for terminal studies, cardiac puncture. In rabbits, the marginal ear vein or central ear artery are common sites.[1][9] The chosen method should minimize stress and potential tissue trauma, which can affect coagulation results.
Mandatory Visualizations
Monitoring for Adverse Effects
Over-anticoagulation can lead to serious adverse effects. Animals should be monitored daily for signs of bleeding, which may include:
-
Lethargy and weakness
-
Pale mucous membranes
-
Spontaneous bruising (hematomas)
-
Bleeding from the nose (epistaxis) or gums
-
Blood in the urine (hematuria) or feces (melena)
-
Swollen joints
-
Increased respiratory rate[1]
If any of these signs are observed, the animal should be assessed immediately, and the this compound dose should be held or reduced. In severe cases, administration of Vitamin K1 may be necessary to reverse the anticoagulant effect.[11]
References
- 1. lakeanimalhospital.com [lakeanimalhospital.com]
- 2. Coagulation phenotype of wild-type mice on different genetic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Standardization of Coagulation Factor V Reference Intervals, Prothrombin Time, and Activated Partial Thromboplastin Time in Mice for Use in Factor V Deficiency Pathological Models [frontiersin.org]
- 4. awanuivets.co.nz [awanuivets.co.nz]
- 5. doc.govt.nz [doc.govt.nz]
- 6. A comparison of INRs determined with a whole blood prothrombin time device and two international reference preparations for thromboplastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Standardized Technique for Performing Thrombelastography in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diagen.co.uk [diagen.co.uk]
- 10. [Obtaining a reference pattern of rabbit brain thromboplastin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Application Notes: Fluindione in Thrombosis Research Models
Introduction
Fluindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1] Primarily utilized in several European countries, it functions similarly to warfarin by inhibiting the synthesis of vitamin K-dependent coagulation factors.[2][3] Its mechanism of action makes it a valuable tool for researchers studying the pathogenesis of thrombosis and evaluating novel antithrombotic therapies. This compound's key application in research is the reliable induction of a controlled anticoagulant state in various in vivo and ex vivo models of venous and arterial thrombosis.[4][5]
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1) enzyme.[2][6] This enzyme is critical for the vitamin K cycle, a metabolic pathway that converts oxidized vitamin K epoxide back into its reduced form.[6] Reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamic acid residues on several clotting factors.[2] This carboxylation is necessary to activate Factors II (prothrombin), VII, IX, and X.[4] By blocking VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of inactive, non-carboxylated clotting factors, thereby interrupting the coagulation cascade.[2] The anticoagulant effect has a delayed onset, typically taking 24 to 72 hours to become fully effective, as it depends on the depletion of pre-existing active clotting factors.[4]
Data Presentation
The antithrombotic efficacy of this compound is dose-dependent and can be precisely monitored by the International Normalized Ratio (INR). Research using an ex vivo model of arterial thrombosis has quantified this effect on thrombus formation triggered by Tissue Factor (TF).
Table 1: Efficacy of this compound in an Ex Vivo Arterial Thrombosis Model
| Treatment Group | Target INR | Thrombogenic Surface | Inhibition of Platelet Deposition | Inhibition of Fibrin Deposition | Reference |
|---|---|---|---|---|---|
| This compound | 1.5 - 2.0 | Tissue Factor | 50% | 55% | [5][6][7] |
| This compound | 2.1 - 3.0 | Tissue Factor | 80% | 80% | [5][6][7] |
| This compound + Aspirin | 1.5 - 3.0 | Tissue Factor | ~80% | ~80% | [5][7] |
| This compound | 1.5 - 3.0 | Collagen | No significant reduction | No significant reduction | [5][7] |
| this compound + Aspirin | 1.5 - 3.0 | Collagen | 50% - 60% | 50% - 60% |[5][7] |
Data summarized from studies where thrombus formation was induced on coated coverslips at arterial shear rates.[5][7]
Experimental Protocols
Protocol 1: Ex Vivo Arterial Thrombosis Model
This protocol is adapted from studies evaluating the antithrombotic efficacy of this compound in a human ex vivo model.[5][7] It is designed to assess the impact of anticoagulation on initial thrombus formation under arterial flow conditions.
Objective: To measure the dose-dependent inhibition of platelet and fibrin deposition by this compound on a thrombogenic surface.
Materials:
-
This compound tablets for oral administration.
-
Parallel-plate perfusion chamber.
-
Coverslips coated with Tissue Factor (TF) or Type I Collagen.[8]
-
Syringe pump capable of maintaining arterial shear rates (e.g., 2600 s⁻¹).
-
Immunoenzymatic assay kits for measuring platelet and fibrin deposition.
-
Blood collection tubes (native, no anticoagulant).
-
INR monitoring equipment.
Methodology:
-
Subject Dosing: Administer this compound orally to subjects (human volunteers or large animal models) at increasing doses to achieve stable target INR levels (e.g., a low range of 1.5-2.0 and a conventional range of 2.1-3.0).[5] Allow 2-3 days for the anticoagulant effect to stabilize at each dose level.[4]
-
Blood Collection: Draw whole blood directly from the subject's antecubital vein. The blood should be used immediately without any added anticoagulant to maintain its native state.
-
Perfusion Chamber Assembly: Place a TF or collagen-coated coverslip into the parallel-plate perfusion chamber.
-
Blood Perfusion: Immediately perfuse the native blood through the chamber at a constant arterial wall shear rate (e.g., 2600 s⁻¹) for a short duration (e.g., 3 minutes).[5][7]
-
Quantification of Thrombus Formation: After perfusion, carefully remove the coverslip and quantify the amount of platelet and fibrin deposition using specific immunoenzymatic methods.
-
Data Analysis: Compare the levels of platelet and fibrin deposition between the control (no treatment) and this compound-treated groups at different INR levels. Calculate the percentage of inhibition.
Protocol 2: In Vivo Stasis-Induced Deep Vein Thrombosis (DVT) Model
This is a generalized protocol for inducing DVT in a rodent model (e.g., rat or mouse) to study the prophylactic effects of this compound.
Objective: To evaluate the efficacy of this compound in preventing the formation of venous thrombi.
Materials:
-
This compound (suspendable in a suitable vehicle like carboxymethylcellulose for oral gavage).
-
Rodents (e.g., Sprague-Dawley rats).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments for laparotomy and vessel isolation.
-
Suture material (e.g., 4-0 silk).
-
INR monitoring equipment (if feasible with microsampling).
-
Analytical balance for thrombus weighing.
Methodology:
-
Acclimatization and Dosing: Acclimatize animals for at least one week. Administer this compound or vehicle control daily via oral gavage for 3-5 days prior to surgery to establish a stable anticoagulant state. Dose should be determined in pilot studies to achieve a target INR (e.g., 2.0-3.0).
-
Anesthesia and Surgical Preparation: Anesthetize the animal. Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
IVC Ligation: Carefully dissect the IVC from the surrounding tissues. Ligate the IVC completely with a silk suture just below the renal veins to induce stasis.[9]
-
Wound Closure and Recovery: Close the abdominal incision in layers. Allow the animal to recover from anesthesia.
-
Thrombus Formation: House the animals for a predetermined period (e.g., 24-48 hours) to allow for thrombus formation.
-
Thrombus Harvesting and Analysis: Re-anesthetize the animal and re-open the incision. Excise the ligated segment of the IVC. Open the vessel longitudinally, remove the thrombus, and blot it dry.
-
Data Analysis: Record the incidence of thrombosis and the weight of the thrombi in both the this compound-treated and control groups. Perform statistical analysis to determine the significance of any observed differences.
References
- 1. title [tellmegen.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 957-56-2 | Benchchem [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of Fluindione in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of fluindione in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The procedure is sensitive, accurate, and reproducible over a clinically relevant concentration range.
Introduction
This compound is an oral anticoagulant belonging to the indanedione class, used for the prevention of thromboembolic events.[1] Accurate measurement of its concentration in plasma is essential for optimizing therapeutic dosage and ensuring patient safety. High-performance liquid chromatography (HPLC) with UV detection offers a reliable and accessible analytical solution for this purpose. The method described herein is based on established protocols and provides a detailed workflow for researchers and drug development professionals.[2][3]
Experimental
-
This compound reference standard
-
Coumarin (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma (with EDTA as anticoagulant)
A standard HPLC system equipped with a UV detector is used.[1][2][3] The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard LC system with UV/Vis Detector |
| Column | C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 0.01M Potassium dihydrogen phosphate) in a 35:65 v/v ratio[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 20 µL[3] |
| Column Temp. | Ambient or controlled at 30°C[1] |
| Detection | UV at 280 nm[2] or 285 nm[3] |
| Internal Standard | Coumarin[2] |
| Run Time | Approximately 25 minutes[2] |
Protocols
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of coumarin in 10 mL of methanol.
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL) and for QC samples (low, medium, and high concentrations).[2]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[2]
-
Add a fixed volume of the internal standard working solution (e.g., 10 µL of 10 µg/mL coumarin).
-
Add an organic solvent, such as acetonitrile, to precipitate plasma proteins. A common ratio is 2:1 or 3:1 of solvent to plasma. For 100 µL of plasma, add 200-300 µL of cold acetonitrile.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
Inject 20 µL of the supernatant into the HPLC system.[3]
Method Validation Summary
The described method is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and stability.[1] A summary of typical quantitative performance data from published methods is presented in Table 2.
Table 2: Summary of Quantitative Data for this compound HPLC Methods
| Parameter | Method 1 (Aymard et al., 1998)[2] | Method 2 (Reference for Pharmaceutical Forms)[3] |
| Matrix | Human Plasma | Bulk and Tablet Dosage Form |
| Column | C18 (250 x 4.6 mm) | Symmetry C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified in detail | Sodium Phosphate Buffer (pH 3.5) : Acetonitrile (50:50 v/v) |
| Detection | UV at 280 nm | UV at 285 nm |
| Linearity Range | 0.05 to 10 µg/mL | Not specified for plasma |
| Correlation Coeff. (r²) | > 0.998 | Not specified |
| Limit of Quantification (LOQ) | 0.025 µg/mL | Not specified |
| Precision (CV%) | ≤ 6.1% | Not specified |
| Internal Standard | Coumarin | Not specified |
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical relationships in the bioanalytical method validation process.
Caption: Experimental workflow from plasma sample preparation to final quantification.
Caption: Logical relationships in bioanalytical method validation.
Conclusion
The RP-HPLC method detailed in this application note provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma.[2] The protein precipitation sample preparation is straightforward and effective, and the chromatographic conditions offer good separation and sensitivity. This method is well-suited for routine analysis in clinical and research settings.
References
- 1. ijfans.org [ijfans.org]
- 2. Rapid and simple micromethod for the quantification of this compound in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ionsource.com [ionsource.com]
- 5. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study [scielo.org.za]
Application Note: A Stability-Indicating HPLC Method for the Determination of Fluindione
AN-HPLC-028
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of fluindione in the presence of its degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of this compound drug substance and drug product.
Introduction
This compound is an oral anticoagulant belonging to the indanedione class of drugs.[1][2] It functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the synthesis of vitamin K-dependent clotting factors.[2] To ensure the safety and efficacy of pharmaceutical products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API). A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or drug product over time.[3] This type of method must be able to separate the intact API from any potential degradation products, impurities, and excipients.[3][4]
This work outlines the development and validation of a specific and sensitive stability-indicating HPLC method for this compound. The method's ability to be stability-indicating was confirmed through forced degradation studies under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ODS Symmetry C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium Phosphate Buffer (pH 3.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Rationale for Condition Selection:
-
Column: A C18 column was selected for its proven efficacy in separating non-polar to moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The pH of 3.5 was chosen to ensure the analyte is in a suitable ionic state for retention.[5]
-
Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 285 nm, providing good sensitivity for detection.[1][5]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[6][7] A summary of the validation results is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from degradants at the retention time of this compound. Peak purity angle < Peak purity threshold. | Passed |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | < 1.0% |
| - Intermediate Precision | RSD ≤ 2.0% | < 1.5% |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters. | Passed |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | Established |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Established |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the specificity of the method.[3] this compound was subjected to stress conditions to induce degradation, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient.[6] The results are summarized in Table 3. In all cases, the degradation products were well-resolved from the parent this compound peak, and the peak purity was confirmed.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl in Methanol | 3 days | ~19% | Degradation peak observed at Rf = 0.51 ± 0.02.[1] |
| Base Hydrolysis | 0.1 N NaOH in Methanol | 24 hours | Significant | Degradation observed. |
| Oxidative Degradation | 3% H₂O₂ in Methanol | 1 hour | Significant | Degradation observed.[1] |
| Thermal Degradation | 105°C (Dry Heat) | 48 hours | Moderate | Degradation observed. |
| Photolytic Degradation | UV light (200 Wh/m²) followed by fluorescent light (1.2 million lux hours) | As per ICH Q1B | Moderate | Degradation observed.[1] |
A simple, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated as per ICH guidelines. The method is specific for this compound and can resolve the drug from its degradation products formed under various stress conditions. This method is suitable for the routine analysis and stability testing of this compound in bulk and pharmaceutical dosage forms.
Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation (Sodium Phosphate Buffer pH 3.5 : Acetonitrile, 50:50 v/v):
-
Dissolve a suitable amount of monobasic sodium phosphate in HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 50:50 ratio.
-
Degas the mobile phase by sonication before use.
-
-
Standard Stock Solution of this compound (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[1]
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
2. Protocol for Forced Degradation Studies
-
Acid Hydrolysis:
-
To 1 mL of the this compound standard stock solution (1000 µg/mL), add 1 mL of 0.1 N methanolic HCl.[1]
-
Keep the solution at room temperature for 3 days.[1]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound standard stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase before injection.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Accurately weigh this compound powder and place it in a hot air oven maintained at 105°C for 48 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a 100 µg/mL solution in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound drug substance to UV light providing an overall illumination of not less than 200 watt-hours/square meter, followed by fluorescent light of not less than 1.2 million lux-hours, as per ICH Q1B guidelines.[1][3]
-
Prepare a 100 µg/mL solution of the exposed sample in the mobile phase for analysis.
-
3. HPLC Method Protocol
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution and verify the system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Inject the samples from the forced degradation studies.
-
Record the chromatograms and integrate the peak areas.
-
Analyze the results for the presence of degradation products and the purity of the this compound peak.
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. jocpr.com [jocpr.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtrd.com [ijtrd.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for UV Spectrophotometric Analysis of Fluindione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of fluindione using UV-Visible spectrophotometry. Two distinct methods are presented, offering flexibility in solvent selection and analytical approach. The protocols are designed to be readily implemented in a laboratory setting for the determination of this compound in bulk drug substance. Method validation parameters are summarized to demonstrate the reliability and robustness of the described procedures.
Introduction
This compound is an oral anticoagulant belonging to the class of vitamin K antagonists. It is utilized in the prevention and treatment of thromboembolic disorders. Accurate and precise analytical methods are crucial for the quality control and formulation development of this compound. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid technique for its quantification. This application note details two validated UV spectrophotometric methods for the determination of this compound.
Method 1: Analysis in Acidic Methanolic Solution
This method employs a solution of 10% methanol in 0.1N hydrochloric acid as the solvent. This compound exhibits a clear absorption maximum at 230 nm in this medium, which is utilized for its quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 230 nm | [1][2][3][4] |
| Linearity Range | 1 - 5 µg/mL | [1][2][3][4] |
| Regression Equation | Y = 0.097x + 0.1277 | [1][2][3][4] |
| Correlation Coefficient (r²) | 0.999 | [1][2][3][4] |
| Molar Absorptivity | 4.79 x 10⁴ L mol⁻¹ cm⁻¹ | [1][2][3][4] |
| Limit of Detection (LOD) | 0.09302 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 0.28186 µg/mL | [1][2][3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (Analytical Grade)
-
Hydrochloric Acid (HCl), concentrated (Analytical Grade)
-
Triple Distilled Water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
2. Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.
3. Preparation of 0.1N HCl:
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of triple distilled water in a 1000 mL volumetric flask.
-
Dilute to the mark with triple distilled water and mix well.
4. Preparation of Solvent (10% Methanol in 0.1N HCl):
-
Mix 100 mL of methanol with 900 mL of 0.1N HCl.
5. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.[2]
-
Transfer it to a 100 mL volumetric flask.[2]
-
Dissolve and dilute to the mark with the 10% methanol in 0.1N HCl solvent.[2]
6. Preparation of Working Standard Solutions (1-5 µg/mL):
-
From the stock solution, pipette appropriate volumes (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 mL) into a series of 10 mL volumetric flasks.[2]
-
Dilute to the mark with the solvent to obtain concentrations of 1, 2, 3, 4, and 5 µg/mL.[2]
7. Spectrophotometric Analysis:
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the 10% methanol in 0.1N HCl solvent as a blank.
-
Record the absorbance of each working standard solution at 230 nm.[2]
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.
Experimental Workflow
Caption: Workflow for UV Spectrophotometric Analysis of this compound.
Method 2: Analysis in Methanolic Solution
This alternative method utilizes methanol as the solvent, with a distinct wavelength of maximum absorbance at 285 nm.[5][6] This can be advantageous when dealing with excipients that may interfere at lower wavelengths.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 285 nm | [5][6] |
| Solvent | Methanol | [5][6] |
Note: Detailed validation parameters such as linearity, LOD, and LOQ were not fully available in the cited literature for this specific method.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (Analytical Grade)
-
Volumetric flasks
-
Pipettes
2. Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.
3. Preparation of Standard Stock Solution:
-
Prepare a stock solution of this compound in methanol at a suitable concentration (e.g., 100 µg/mL).
4. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to cover the desired concentration range.
5. Spectrophotometric Analysis:
-
Scan the spectrum of a this compound solution from 200-400 nm to confirm the absorbance maximum at 285 nm.[5]
-
Use methanol as the blank.
-
Measure the absorbance of the standard and sample solutions at 285 nm.
-
Construct a calibration curve and determine the concentration of the unknown sample.
Logical Relationship of Method Selection
Caption: Selection logic between the two analytical methods.
Conclusion
The presented UV spectrophotometric methods are suitable for the routine quality control analysis of this compound. Method 1 (λmax 230 nm) is well-characterized with comprehensive validation data. Method 2 (λmax 285 nm) offers an alternative that may be beneficial in avoiding matrix interference. The choice of method should be based on the specific analytical requirements and the composition of the sample matrix. Both methods are simple, rapid, and do not require extensive sample preparation or expensive reagents.
References
Application Notes and Protocols for the Experimental Use of Fluindione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of fluindione and a generalized protocol for its use in experimental studies. Notably, a thorough literature search did not yield established preclinical data for specific this compound dosage ranges or toxicity (e.g., LD50) in common laboratory animal models such as rats and mice. The information presented is based on the mechanism of action of vitamin K antagonists, human clinical data, and general protocols for inducing anticoagulation in animal models. Direct extrapolation of human dosage to animals is not appropriate and can be dangerous. Researchers must conduct pilot dose-finding studies in consultation with their institution's animal care and use committee (IACUC) and veterinary staff to determine a safe and effective dose for their specific experimental model and objectives.
Introduction to this compound
This compound is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1] Its primary therapeutic action is the inhibition of blood clot formation.[1][2] This is achieved by interfering with the vitamin K cycle in the liver, which is essential for the synthesis of several clotting factors.[1][2]
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[3][4] This enzyme is crucial for the regeneration of the reduced form of vitamin K (vitamin K hydroquinone), a necessary cofactor for the gamma-glutamyl carboxylase enzyme. This carboxylase is responsible for the post-translational modification of vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X.[2][3] By inhibiting VKORC1, this compound leads to the production of under-carboxylated, biologically inactive forms of these clotting factors, thereby impairing the coagulation cascade.[2] The anticoagulant effect of this compound has a delayed onset, typically taking two to three days to become fully effective, as it depends on the depletion of already circulating active clotting factors.[2]
Signaling Pathway: The Vitamin K Cycle and this compound Inhibition
Caption: this compound inhibits VKORC1, disrupting the vitamin K cycle.
Pharmacokinetic and Pharmacodynamic Properties (Human Data)
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound derived from human studies. These values are for informational purposes and should not be directly applied to animal models .
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration. | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours (range 0.5–6.0 h) | [5] |
| Plasma Protein Binding | Highly bound to albumin (~97%) | [6] |
| Metabolism | Primarily metabolized in the liver. | [3] |
| Elimination Half-Life | Approximately 31-69 hours. | [7][8] |
| Excretion | Excreted in the urine as both unchanged drug and metabolites. | [6] |
Table 2: Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Mechanism | Inhibition of Vitamin K Epoxide Reductase (VKORC1) | [3][4] |
| Onset of Action | Delayed, typically 24-48 hours. | [6] |
| Peak Effect | Reached around the second day of treatment. | [6] |
| Monitoring Parameter | International Normalized Ratio (INR) | [2] |
| Therapeutic INR Range (most indications) | 2.0 - 3.0 | [2] |
| IC50 (concentration for 50% inhibition of clotting factor synthesis) | Varies for each factor (e.g., Factor VII: 0.25 mg/L, Factor II: 2.05 mg/L) | [7] |
Experimental Protocols for Inducing Anticoagulation with a Vitamin K Antagonist
Due to the absence of specific dosage data for this compound in laboratory animals, a cautious, systematic approach is mandatory. The following sections outline a generalized protocol for establishing an anticoagulation model using a VKA like this compound.
Materials and Reagents
-
This compound (or other VKA)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, syringes with appropriate gauge needles)
-
Anticoagulant for blood samples (e.g., 3.2% sodium citrate)
-
Centrifuge
-
Coagulometer
-
Reagents for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays
-
Vitamin K1 (as an antidote for overdose)
Experimental Workflow: Dose-Finding and Induction of Anticoagulation
The following diagram outlines the critical steps for determining an appropriate experimental dose and establishing a stable state of anticoagulation.
Caption: Workflow for establishing an experimental VKA dose.
Detailed Methodology: Pilot Dose-Finding Study
Objective: To identify a safe and effective dose of this compound that achieves a target level of anticoagulation (e.g., 2-3 fold increase in PT over baseline) without causing spontaneous bleeding or significant distress.
-
Animal Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Baseline Blood Collection:
-
Anesthetize a control group of animals (e.g., with isoflurane).
-
Collect a small volume of blood (~100-200 µL for a mouse, ~200-400 µL for a rat) from a suitable site (e.g., saphenous vein, tail vein, or retro-orbital sinus as a terminal procedure).
-
Immediately place the blood into a tube containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Perform PT and aPTT assays to establish baseline values.
-
-
Dose Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Select a starting dose. As no animal data is available, an extremely conservative approach is required. This may involve starting at a dose significantly lower than the lowest human therapeutic dose, adjusted for body weight.
-
Administer the selected dose to a small cohort of animals (n=3-5) via oral gavage.
-
-
Monitoring:
-
At 24 and 48 hours post-administration, collect blood samples and measure PT and aPTT.
-
Observe animals daily for clinical signs of toxicity, such as lethargy, pallor, hematuria, or spontaneous bleeding from the nose or rectum.
-
-
Dose Escalation:
-
If no significant anticoagulant effect or toxicity is observed, use a new cohort of animals and increase the dose (e.g., by 2-fold or 5-fold).
-
Repeat steps 3 and 4.
-
Continue this process until the desired PT prolongation is achieved. The dose that achieves this target is the initial Effective Dose (ED) for the induction phase.
-
Detailed Methodology: Induction and Maintenance of Anticoagulation
Objective: To achieve and maintain a stable level of anticoagulation for the duration of the experimental study.
-
Induction Phase:
-
Administer the determined ED of this compound daily to the experimental cohort.
-
Monitor PT daily for the first 3-5 days to track the onset and stabilization of the anticoagulant effect.
-
-
Stabilization and Maintenance:
-
Anticoagulation is considered stable when PT values are consistent (e.g., within a 15-20% range) for 2-3 consecutive days.
-
If the PT continues to rise beyond the target range, the daily dose may need to be reduced to a "maintenance dose".
-
Once a stable level of anticoagulation is achieved, the primary experimental procedures (e.g., induction of thrombosis) can commence.
-
-
Ongoing Monitoring:
-
Continue to monitor PT at regular intervals (e.g., every 2-3 days) throughout the experiment to ensure the level of anticoagulation remains within the target range.
-
Continue daily clinical observation for signs of adverse effects.
-
Measurement of Anticoagulant Effect
-
Prothrombin Time (PT): This is the primary assay for monitoring the effect of VKAs as it assesses the extrinsic and common coagulation pathways, which include the vitamin K-dependent factors II, VII, and X. Results should be reported in seconds.
-
Activated Partial Thromboplastin Time (aPTT): This assay assesses the intrinsic and common pathways and is also prolonged by VKAs due to effects on factors II, IX, and X.
-
Note on International Normalized Ratio (INR): The INR is a calculation used in human medicine to standardize PT results from different laboratories. The reagents and calibrators used for INR are specific to human plasma. Using INR in animal studies is generally not recommended as it can be misleading. Reporting the raw PT in seconds, along with the baseline values for the animal colony, is the preferred method for experimental studies.
Safety and Ethical Considerations
-
Antidote: Always have Vitamin K1 available as an antidote. In cases of severe bleeding or overdose, Vitamin K1 can be administered (e.g., 1-5 mg/kg, subcutaneously) to help reverse the anticoagulant effect.[9]
-
Animal Welfare: The primary risk to animals is bleeding. All procedures must be designed to minimize this risk. Animals should be housed in a way that reduces the chance of injury (e.g., single housing if necessary, removal of sharp objects from cages).
-
IACUC Approval: All animal experiments must be conducted under a protocol approved by the institution's Institutional Animal Care and Use Committee (IACUC). This protocol must detail the dose-finding strategy, monitoring procedures, and defined endpoints for animal removal from the study in case of excessive bleeding or distress.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Finding the optimal dose of vitamin K1 to treat vitamin K deficiency and to avoid anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doc.govt.nz [doc.govt.nz]
- 6. In Vivo Anticoagulant and Antithrombic Activity of Depolymerized Glycosaminoglycan from Apostichopus japonicus and Dynamic Effect–Exposure Relationship in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin K Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Application Notes and Protocols for Preclinical Administration of Fluindione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of fluindione, a vitamin K antagonist. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and relevant quantitative data to aid in the design and execution of preclinical research.
Mechanism of Action
This compound is an oral anticoagulant that functions as a vitamin K antagonist.[1] Its primary mechanism involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1), a critical enzyme in the vitamin K cycle.[1][2] This inhibition prevents the regeneration of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors, including Factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] The lack of gamma-carboxylation renders these clotting factors inactive, thereby interrupting the coagulation cascade and reducing the blood's ability to form clots.[1]
Signaling Pathway of the Vitamin K Cycle and this compound's Action
The following diagram illustrates the vitamin K cycle and the point of inhibition by this compound.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents. While specific data for this compound in this model is limited in publicly available literature, the following protocol is based on established methods for other vitamin K antagonists, such as warfarin.
Objective: To assess the in vivo antithrombotic efficacy of orally administered this compound in a rat model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 20% w/v in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments
-
Doppler flow probe and monitor
Experimental Workflow:
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Administer this compound or vehicle orally via gavage once daily for 5 consecutive days to allow for the depletion of vitamin K-dependent clotting factors. Dosages should be determined in a pilot dose-finding study, with a suggested starting range based on related compounds (e.g., warfarin at 0.1-0.3 mg/kg).
-
-
Surgical Procedure:
-
On day 5, anesthetize the rats.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Apply a filter paper disc saturated with FeCl₃ solution to the surface of the carotid artery for a standardized duration (e.g., 5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor blood flow until complete occlusion occurs or for a predefined period (e.g., 60 minutes).
-
Record the time to occlusion (TTO).
-
At the end of the observation period, excise the thrombosed arterial segment and weigh the isolated thrombus.
-
-
Pharmacodynamic Assessment:
-
Collect blood samples via cardiac puncture at the end of the experiment.
-
Prepare plasma and measure the prothrombin time (PT) and International Normalized Ratio (INR) to correlate with the antithrombotic effect.
-
Pharmacokinetic Study of Orally Administered this compound in Rats
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
This compound.
-
Vehicle for oral administration.
-
Analytical standards for this compound.
-
LC-MS/MS or other suitable bioanalytical instrumentation.
Procedure:
-
Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Data Presentation
The following tables present a compilation of available quantitative data for this compound and related compounds in preclinical models. Note: Specific oral efficacy and pharmacokinetic data for this compound in preclinical models are not widely available in the published literature. The data for warfarin is provided as a reference for a related vitamin K antagonist.
Table 1: Intraperitoneal Administration of this compound in Rats (Metabolism Study)
| Species | Strain | Route of Administration | Dose (mg/kg) | Vehicle | Purpose of Study | Reference |
| Rat | Sprague-Dawley | Intraperitoneal | 5 | Sodium bicarbonate solution | Metabolism | [1] |
| Rat | Sprague-Dawley | Intraperitoneal | 20 | Sodium bicarbonate solution | Metabolism | [1] |
Table 2: Efficacy of Warfarin in a Rat Ferric Chloride-Induced Thrombosis Model
| Species | Strain | Route of Administration | Dose (mg/kg/day) | Duration | Effect on Time to Occlusion (TTO) | Reference |
| Rat | Sprague-Dawley | Oral | 0.1 | 5 days | Significant augmentation | [3] |
| Rat | Sprague-Dawley | Oral | 0.3 | 5 days | Significant augmentation | [3] |
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Tmax | ~2.0 hours | Healthy volunteers | [4] |
| Elimination Half-life | ~31 hours | Healthy volunteers | [4] |
Conclusion
The provided protocols and data serve as a foundational resource for researchers initiating preclinical studies with this compound. Due to the limited availability of published preclinical data for oral this compound administration, it is crucial to conduct initial dose-finding and pharmacokinetic studies to establish appropriate dosing regimens for efficacy models. The ferric chloride-induced thrombosis model in rats provides a robust platform for evaluating the antithrombotic effects of this compound, with prothrombin time as a key pharmacodynamic marker.
References
- 1. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally administered heparins prevent arterial thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulant effect of Huisheng oral solution in a rat model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Thrombosis Models Using Fluindione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing ex vivo thrombosis models to investigate the efficacy of fluindione, an oral anticoagulant. The information is intended to guide researchers in setting up and conducting experiments to assess the antithrombotic effects of this compound under physiologically relevant flow conditions.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of cardiovascular diseases such as myocardial infarction and stroke.[1][2] Ex vivo thrombosis models offer a valuable platform for studying the mechanisms of thrombus formation and for evaluating the efficacy of antithrombotic agents in a controlled environment that closely mimics in vivo conditions.[1][2][3][4] These models allow for the investigation of blood-vessel wall interactions under defined hemodynamic conditions, providing insights that are not achievable through static in vitro assays.[5]
This compound is an oral anticoagulant belonging to the vitamin K antagonist (VKA) class of drugs.[6][7][8] Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex 1 (VKORC1), an enzyme essential for the synthesis of active vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X in the liver.[7][9][10] By reducing the levels of these functional clotting factors, this compound effectively dampens the coagulation cascade and reduces the propensity for thrombus formation.[7][9] Regular monitoring of the International Normalized Ratio (INR) is necessary to maintain the anticoagulant effect within the desired therapeutic range.[6][8]
This document outlines protocols for ex vivo thrombosis models, with a specific focus on the application of this compound. It includes a detailed methodology for a parallel-plate perfusion chamber model, which has been successfully used to evaluate the dose-dependent antithrombotic effects of this compound.[11][12]
Key Signaling Pathways and Mechanisms
To visualize the underlying biological processes, the following diagrams illustrate the coagulation cascade as affected by this compound and the experimental workflow.
Caption: Mechanism of action of this compound on the coagulation cascade.
Caption: Experimental workflow for the ex vivo perfusion chamber model.
Experimental Protocols
Protocol 1: Parallel-Plate Perfusion Chamber Model for Arterial Thrombosis
This protocol is adapted from a study that investigated the antithrombotic efficacy of this compound in a human ex vivo model of arterial thrombosis.[11][12]
Objective: To evaluate the effect of this compound on tissue factor- and collagen-induced thrombus formation under high shear stress conditions.
Materials:
-
Parallel-plate perfusion chamber
-
Collagen-coated and tissue factor (TF)-coated coverslips
-
Peristaltic pump
-
Freshly drawn native whole blood from healthy volunteers (with and without this compound treatment)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Blocking buffer (e.g., PBS with 1% bovine serum albumin)
-
Primary antibodies: Anti-platelet antibody (e.g., anti-CD41) and anti-fibrin antibody
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope with image analysis software
Procedure:
-
Subject Recruitment and Treatment:
-
Blood Collection:
-
Draw blood from the antecubital vein using a 19-gauge needle.
-
Use native, non-anticoagulated blood for the perfusion experiments.
-
-
Perfusion Chamber Assembly:
-
Assemble the parallel-plate perfusion chamber with either a collagen-coated or a tissue factor-coated coverslip, which serves as the thrombogenic surface.
-
-
Ex Vivo Perfusion:
-
Washing and Fixation:
-
After perfusion, wash the chamber with PBS to remove non-adherent blood cells.
-
Fix the adherent thrombi by perfusing with 4% paraformaldehyde for 10 minutes.
-
-
Immunostaining:
-
Disassemble the chamber and carefully remove the coverslip.
-
Incubate the coverslip with a blocking buffer for 30 minutes.
-
Incubate with primary antibodies against platelets and fibrin for 1 hour.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
-
Image Acquisition and Analysis:
Protocol 2: Chandler Loop Model for Thrombus Formation
The Chandler loop model is another ex vivo system that can be used to form thrombi under shear flow, which more closely mimics the structure of in vivo thrombi compared to static clots.[13][14] While direct studies using this compound with this model were not identified in the initial search, it represents a valuable tool for assessing the impact of anticoagulants on thrombus formation and lysis.[14][15]
Objective: To form ex vivo thrombi from whole blood treated with this compound for subsequent analysis of thrombus size, composition, and lysis.
Materials:
-
Chandler loop device with a rotating drum in a 37°C water bath[15]
-
Medical-grade PVC tubing[15]
-
Freshly drawn citrated whole blood from subjects with and without this compound treatment
-
Calcium chloride (CaCl₂) solution (e.g., 11 mM)[16]
-
Syringes and needles
Procedure:
-
Blood Collection and Preparation:
-
Collect blood into tubes containing a citrate anticoagulant.
-
If investigating the effect of this compound, use blood from subjects undergoing this compound therapy with a target INR.
-
-
Chandler Loop Setup:
-
Thrombus Formation:
-
To initiate clotting, add CaCl₂ to the citrated whole blood.[16]
-
Immediately load the recalcified blood into the tubing loop using a syringe, filling approximately 50% of the volume.[15][16]
-
Place the loop onto the rotating drum and start the rotation at a defined speed to generate the desired shear rate.[15][16][17] The rotation will cause the blood to flow and form a thrombus.
-
-
Thrombus Harvesting and Analysis:
-
After a set period of rotation (e.g., 30-60 minutes), stop the device and carefully remove the tubing.
-
Gently express the formed thrombus from the tubing.
-
The thrombus can then be weighed, and its composition can be analyzed histologically for platelet and fibrin content. It can also be used in subsequent thrombolysis assays.[14]
-
Data Presentation
The quantitative data on the effects of this compound on thrombus formation can be summarized in tables for clear comparison.
Table 1: Effect of this compound on Tissue Factor-Induced Thrombus Formation [11][12]
| Treatment Group | INR Range | Platelet Deposition Inhibition (%) | Fibrin Deposition Inhibition (%) |
| This compound | 1.5 - 2.0 | 50% | 55% |
| This compound | 2.1 - 3.0 | 80% | 80% |
| This compound + Aspirin | 1.5 - 2.0 | Comparable to this compound alone | Comparable to this compound alone |
| This compound + Aspirin | 2.1 - 3.0 | Comparable to this compound alone | Comparable to this compound alone |
Table 2: Effect of this compound on Collagen-Induced Thrombus Formation [11][12]
| Treatment Group | INR Range | Platelet and Fibrin Deposition Inhibition (%) |
| This compound | 1.5 - 3.0 | No significant reduction |
| This compound + Aspirin | 1.5 - 3.0 | 50 - 60% |
These data highlight that this compound is highly effective at inhibiting tissue factor-induced thrombus formation in a dose-dependent manner, but has little effect on collagen-induced thrombus formation.[11][12] The addition of aspirin to this compound therapy enhances its antithrombotic effect on collagen surfaces.[11][12]
Caption: Differential effect of this compound on thrombogenic triggers.
Conclusion
Ex vivo thrombosis models, such as the parallel-plate perfusion chamber and the Chandler loop, are powerful tools for the preclinical evaluation of antithrombotic drugs like this compound. These models provide a more physiologically relevant environment than static assays and allow for the detailed investigation of drug effects on thrombus formation under controlled hemodynamic conditions. The provided protocols and data offer a framework for researchers to design and execute studies aimed at understanding and optimizing anticoagulant therapies.
References
- 1. karger.com [karger.com]
- 2. In vitro and ex-vivo flow models for arterial thrombosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Badimon Perfusion Chamber: An Ex Vivo Model of Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. mdpi.com [mdpi.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. title [tellmegen.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | 957-56-2 | Benchchem [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombi Formed in a Chandler Loop Mimic Human Arterial Thrombi in Structure and PAI-1 Content and Distribution | Semantic Scholar [semanticscholar.org]
- 14. The use of the Chandler loop to examine the interaction potential of NXY-059 on the thrombolytic properties of rtPA on human thrombi in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Effect of Chandler loop shear and tubing size on thrombus architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. effect-of-chandler-loop-shear-and-tubing-size-on-thrombus-architecture - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Fluindione Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and appropriate storage conditions for fluindione. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. For shorter periods, such as days to weeks, storage at 0-4°C in a dry, dark environment is recommended.[1] Following these conditions helps to ensure the stability of the compound for years.
Q2: How should I store this compound solutions?
This compound solutions, especially those used as analytical standards, should be stored in a refrigerator at 2-8°C or frozen for long-term stability.[2] It is crucial to use sealed glass vials with PTFE-lined caps to minimize solvent evaporation.[2] To prevent photolytic degradation, amber vials or other light-protecting containers should be used.[3]
Q3: What are the main factors that can cause this compound to degrade?
This compound is susceptible to degradation under several conditions, including:
-
Hydrolysis: It degrades in both acidic and basic aqueous solutions.[1]
-
Oxidation: Exposure to oxidizing agents can lead to degradation.[1]
-
Photolysis: Exposure to UV and fluorescent light can cause degradation.[1]
-
Thermal Stress: Elevated temperatures can also contribute to the degradation of this compound.[1]
Q4: What are the known degradation products of this compound?
While forced degradation studies have confirmed that this compound degrades under various stress conditions, the specific chemical structures of the resulting degradation products are not extensively detailed in publicly available literature. One study identified potential inherent impurities as parafluorobenzaldehyde, desfluorobenzaldehyde, and phthalide.[4] Further analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) would be required for definitive structural elucidation of degradation products formed under specific stress conditions.
Troubleshooting Guide
This guide addresses common problems researchers may face related to this compound stability.
Problem 1: Inconsistent results in bioassays or analytical measurements.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid this compound stored under recommended conditions (-20°C). 2. Compare the performance of the new stock solution with the old one. 3. Always store stock solutions in small aliquots in the freezer to avoid repeated freeze-thaw cycles. |
| Improper storage of working solutions. | 1. Ensure working solutions are stored at 2-8°C and protected from light. 2. Prepare fresh working solutions daily if stability is a concern. |
| Contamination of stock or working solutions. | 1. Use sterile techniques when preparing and handling solutions. 2. Visually inspect solutions for any signs of precipitation or microbial growth. |
Problem 2: Appearance of unexpected peaks in chromatography.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound during sample preparation or analysis. | 1. Review the sample preparation procedure to identify any harsh conditions (e.g., high temperature, extreme pH). 2. Analyze a freshly prepared standard to confirm the retention time of the intact this compound. 3. If degradation is suspected, perform a forced degradation study under controlled conditions to identify the retention times of potential degradation products. |
| Interaction with excipients or other components in the formulation. | 1. Analyze a placebo formulation (without this compound) to check for interfering peaks. 2. If developing a formulation, conduct compatibility studies with all excipients. |
Quantitative Stability Data
The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions as determined by a High-Performance Thin-Layer Chromatography (HPTLC) study.[1]
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1 N Methanolic HCl, Room Temperature, 3 days | 19.27% |
| Base Hydrolysis | 0.01 N Methanolic NaOH, Room Temperature, 1 hour | 17.66% |
| Oxidative Degradation | 0.3% v/v H₂O₂, Room Temperature, 1 hour | 12.98% |
| Neutral Hydrolysis | Water, Room Temperature, 1 hour | 8.77% |
| Thermal Degradation | 60°C, 6 hours | 14.70% |
| Photolytic Degradation (UV) | 200 Watt hours/Square meter | 18.10% |
| Photolytic Degradation (Fluorescent) | 1.2 million lux hours | 19.41% |
Experimental Protocols
Stability Indicating HPTLC Method
This protocol is based on a validated method for the determination of this compound stability.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Pre-coated silica gel 60 F254 HPTLC plates
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL in methanol.
3. Chromatographic Conditions:
-
Mobile Phase: Chloroform: Methanol (9.9: 0.1, v/v)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates
-
Detection Wavelength: 285 nm
-
Application Volume: 20 µL
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Mix 1 mL of the this compound working standard (1000 µg/mL) with 1 mL of 0.1 N methanolic HCl and 8 mL of methanol. Keep at room temperature for 3 days before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound working standard (1000 µg/mL) with 1 mL of 0.01 N methanolic NaOH and 8 mL of methanol. Keep at room temperature for 1 hour before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound working standard (1000 µg/mL) with 1 mL of 0.3% v/v H₂O₂ and 8 mL of methanol. Keep at room temperature for 1 hour before analysis.
-
Thermal Degradation: Keep the solid this compound drug in an oven at 60°C for 6 hours. Withdraw a sample, weigh, and dissolve in methanol to get a solution of 1000 µg/mL.
-
Photolytic Degradation: Expose the this compound drug substance to UV light (200 Watt hours/Square meter) and fluorescent light (1.2 million lux hours). Prepare a solution of 100 µg/mL in methanol for analysis.
5. Analysis:
-
Apply 20 µL of each stressed sample and the unstressed standard solution to the HPTLC plate.
-
Develop the chromatogram using the specified mobile phase.
-
After development, dry the plate and scan it at 285 nm to quantify the amount of remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for this compound Stability Testing using HPTLC.
Caption: Troubleshooting Decision Tree for this compound Stability Issues.
References
solubility of fluindione in different lab solvents
This technical support guide provides detailed information on the solubility of fluindione in common laboratory solvents, protocols for solubility determination, and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving completely. What could be the cause?
A1: Incomplete dissolution can stem from several factors:
-
Reaching Saturation Limit: You may have exceeded the solubility limit of this compound in the chosen solvent. Cross-reference the concentration of your solution with the known solubility data.[1][2][3]
-
Insufficient Sonication/Agitation: For compounds that are slow to dissolve, ensure adequate agitation time and intensity. Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.[3]
-
Compound Characteristics: The physical form of the solid this compound (e.g., particle size, crystalline structure) can affect the dissolution rate.
-
Solvent Purity: Ensure the solvent used is of high purity, as contaminants can sometimes suppress solubility.[4]
Q2: The this compound dissolved in DMSO but precipitated when I added it to my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a concentrated stock solution from a strong organic solvent like DMSO into an aqueous medium where the compound is less soluble.[5]
-
Pre-warm Solutions: Try pre-warming both the DMSO stock solution and the aqueous buffer to 37°C before mixing to avoid precipitation caused by low temperatures.[5]
-
Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the magnitude of the solvent change upon dilution.
-
Modify Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid mixing and prevent localized areas of high concentration that can trigger precipitation.
Q3: I am getting inconsistent solubility results between experiments. What should I check?
A3: Variability in solubility measurements often points to subtle inconsistencies in the experimental procedure.[6] Key parameters to control are:
-
Temperature: Solubility is highly temperature-dependent. Ensure your experiments are conducted in a temperature-controlled environment (e.g., a thermostatic bath) and that the temperature is consistent across all samples.[4]
-
Equilibration Time: Ensure the solution has reached equilibrium, meaning the concentration of the dissolved solute is no longer changing. This may require preliminary tests to determine the necessary time.[7][8]
-
pH of the Medium: The pH of the solution can significantly impact the solubility of ionizable compounds.[9] Always measure and report the final pH of the solution at equilibrium.
-
Solid/Liquid Separation: The method used to separate the undissolved solid from the saturated solution (e.g., centrifugation followed by filtration) must be effective and consistent. Ensure the filter does not absorb the dissolved compound.[10]
-
Vibration: For certain setups, external vibrations can affect the dissolution process. Ensure the dissolution apparatus is on a stable surface.[10]
Q4: The measured concentration of this compound is lower than expected and seems to decrease over time. What is happening?
A4: This could indicate that the this compound is degrading in the dissolution medium.[11][12]
-
Chemical Stability: The chemical stability of a drug in the dissolution medium is a critical factor.[11][12] Degradation is often influenced by the pH of the medium.
-
Protective Measures: If degradation is suspected, consider purging the solvent with an inert gas (like nitrogen or argon) to remove oxygen and storing samples away from light.[1] It is also advisable to analyze the samples as quickly as possible after preparation.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The data is summarized below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[1][2][3] | A common solvent for preparing concentrated stock solutions.[13][14] |
| Ethanol | ~1 mg/mL[1][2][3] | |
| N,N-Dimethylformamide (DMF) | Insoluble[2][3] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble[2][3] | Indicates very low solubility in aqueous media at neutral pH. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[15]
Materials:
-
This compound (solid, high purity)
-
Solvent of choice
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled chamber (e.g., 37 ± 1 °C)[8]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, ensure filter material is compatible with the solvent and does not bind the compound)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed in equilibrium with the solid phase.[15]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be established in preliminary experiments.[7][8]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.[7] Centrifuge the vials to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step must be done carefully to avoid disturbing the solid pellet.
-
Analysis: Dilute the filtered supernatant as necessary and analyze its concentration using a validated analytical method, such as HPLC.
-
Calculation: The measured concentration of the filtered supernatant represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: Experimental workflow for the shake-flask solubility assay.
Caption: Troubleshooting logic for common this compound dissolution issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. This compound | TargetMol [targetmol.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. agilent.com [agilent.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Fluindione In Vitro Optimization: A Technical Support Center
Welcome to the technical support center for optimizing fluindione concentration in your in vitro studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral anticoagulant belonging to the indanedione class.[1][2] Its primary mechanism involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1) enzyme.[1][3] This enzyme is critical for recycling vitamin K to its reduced form, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][3][4] By inhibiting VKORC1, this compound depletes the active, reduced form of vitamin K, leading to the production of biologically inactive clotting factors and thus interrupting the coagulation cascade.[1][4]
Q2: How does this compound's inhibitory mechanism differ from warfarin?
While both are Vitamin K antagonists (VKAs), they have different mechanisms of VKORC1 inhibition. Cell-based kinetic studies suggest that this compound acts as a competitive inhibitor of VKORC1.[5][6] In contrast, warfarin is likely a mixed-type inhibitor .[5][6]
Q3: What is a recommended starting concentration range for this compound in in vitro cell culture studies?
The optimal concentration is highly dependent on the cell line and the specific assay. However, a good starting point is to perform a dose-response curve centered around the half-maximal inhibitory concentration (IC50). In a cell-based VKOR activity assay, the IC50 for this compound has been reported to be approximately 6.6 µM .[5] It is common in in vitro studies to test concentrations at, above, and below the known IC50 or the in vivo plasma peak concentrations (Cmax) to establish a dose-response relationship.[7] A preliminary range-finding experiment from 10 nM to 100 µM is advisable.
Q4: How do I determine the optimal this compound concentration for my specific cell line?
The best practice is to perform a "kill curve" or dose-response experiment.[8] This involves incubating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then measuring cell viability using an assay like MTT or Trypan Blue.[9] The goal is to identify the lowest concentration that achieves the desired biological effect (e.g., inhibition of a specific pathway) without causing significant, unintended cytotoxicity.[8]
Troubleshooting Guide
Q5: I'm observing high levels of cell death, even at low this compound concentrations. What could be the issue?
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is crucial to establish a baseline cytotoxicity profile for each new cell line.
-
Off-Target Effects: At higher concentrations, drugs can exhibit off-target effects that may lead to cytotoxicity.[10]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Always include a vehicle-only control in your experiments.[11]
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations.
Q6: I am not observing the expected anticoagulant or biological effect. What should I check?
-
Concentration Too Low: The concentration of this compound may be insufficient to inhibit VKORC1 effectively in your system. Try increasing the concentration based on your dose-response curve.
-
Inactive Compound: Verify the purity and activity of your this compound stock. Ensure it has been stored correctly to prevent degradation.
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of this compound. Consider using a more direct assay, such as measuring the activity of a specific vitamin K-dependent protein.
-
Cellular Metabolism: Some cell lines may metabolize this compound into inactive forms more rapidly.[1] Consider a time-course experiment to determine the stability of the compound in your culture conditions.
-
Vitamin K in Media: Standard cell culture media contains vitamin K. High levels of vitamin K can compete with this compound and overcome its inhibitory effect.[5][6] Consider using a custom medium with a defined, lower concentration of vitamin K for these specific experiments.
Data Presentation
Table 1: In Vitro Efficacy of Common Vitamin K Antagonists (VKAs)
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other VKAs against VKORC1 activity in a cell-based assay.
| Anticoagulant | Chemical Class | IC50 (µM) | Relative Efficacy |
| Acenocoumarol | 4-hydroxycoumarin | 0.81 | Most Efficient |
| Phenprocoumon | 4-hydroxycoumarin | 1.8 | ↓ |
| Warfarin | 4-hydroxycoumarin | 6.1 | ↓ |
| This compound | 1,3-indandione | 6.6 | Least Efficient |
Data sourced from cell-based VKOR activity assays.[5]
Diagrams and Visualizations
Caption: this compound competitively inhibits the VKORC1 enzyme.
Caption: A stepwise workflow for determining optimal this compound concentration.
Key Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an MTT Assay
This protocol provides a general method to determine the concentration of this compound that is toxic to a specific cell line.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A common approach is to use a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (medium with DMSO, matching the highest DMSO concentration used) and a "no treatment" control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different this compound concentrations or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Protocol 2: Cell-Based VKORC1 Activity Assay (Conceptual)
This protocol outlines the principles of a cell-based assay to measure the inhibitory effect of this compound on VKORC1, based on published methodologies.[5][6][12]
Principle: This assay utilizes a reporter cell line (e.g., HEK293) engineered to express VKORC1 and a vitamin K-dependent reporter protein. The activity of VKORC1 is measured by the level of functional, carboxylated reporter protein that is secreted. Inhibition of VKORC1 by this compound will result in a decrease in the secreted, active reporter.
Procedure Outline:
-
Cell Culture: Culture the reporter cells (e.g., FIXgla-PC/HEK293 DGKO) under standard conditions.[5]
-
Treatment: Seed the cells and treat them with increasing concentrations of this compound in the presence of a vitamin K source (e.g., 5 µM Vitamin K epoxide).[5]
-
Incubation: Incubate for a sufficient period (e.g., 48 hours) to allow for protein expression, carboxylation, and secretion.
-
Sample Collection: Collect the conditioned media from each well.
-
Reporter Protein Quantification: Measure the amount of carboxylated reporter protein in the media using a specific method, such as an ELISA.[2]
-
Data Analysis: Normalize the results to control wells (no this compound). Plot the percentage of VKORC1 activity against the log of the this compound concentration. Use non-linear regression to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of VKORC1 activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 957-56-2 | Benchchem [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. kosheeka.com [kosheeka.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting INR Variability with Fluindione
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot variability in International Normalized Ratio (INR) when using fluindione in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation?
This compound is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1][2] Its primary mechanism involves the inhibition of the Vitamin K epoxide reductase complex 1 (VKORC1) enzyme.[1][3] This enzyme is critical for the vitamin K cycle, which is necessary for activating several clotting factors.[1][4] By inhibiting VKORC1, this compound prevents the gamma-carboxylation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, rendering them inactive and thus reducing the blood's ability to clot.[1][4] The anticoagulant effect is monitored by measuring the INR, with a typical therapeutic range for most indications being between 2.0 and 3.0.[2][4]
Q2: We are observing significant INR variability in our animal models treated with this compound. What are the potential causes?
Substantial inter-individual variability in the response to this compound is a known characteristic.[5][6] This variability can stem from several sources:
-
Genetic Factors: Polymorphisms in genes such as VKORC1, CYP2C9, and CYP4F2 are major determinants of VKA response and dose requirements.[7][8][9] Variations in these genes can alter the drug's target sensitivity and metabolic rate.
-
Pharmacokinetics and Pharmacodynamics: this compound exhibits a long half-life (median of 69 hours) and its pharmacokinetics and pharmacodynamics can vary significantly between individuals, especially in elderly or polymedicated subjects.[5][6][10][11]
-
Drug Interactions: Co-administration of other compounds can either potentiate or reduce this compound's anticoagulant effect.[4] For example, NSAIDs and certain antibiotics can increase bleeding risk, while drugs like rifampin can decrease its efficacy.[4]
-
Dietary Vitamin K Intake: Significant fluctuations in the consumption of foods rich in vitamin K (e.g., leafy green vegetables) can interfere with this compound's effectiveness and lead to INR instability.[12][13]
-
Subject Health Status: The general health of the experimental subject, including liver function, can impact drug metabolism and INR stability.[13][14]
Troubleshooting Guides
Guide 1: Investigating Unexpected INR Readings
If you encounter INR values that are consistently outside the target therapeutic range (e.g., 2.0-3.0), follow this systematic approach.
Initial Steps:
-
Verify INR Measurement: Ensure the INR measurement device is calibrated and functioning correctly. Variability can sometimes be attributed to the measurement technique or device itself.[15]
-
Review Dosing Protocol: Double-check the this compound dosage calculations, preparation, and administration schedule. Inconsistent administration is a common source of variability.
-
Check for Contaminants: Ensure that animal feed, water, or bedding is not contaminated with substances that could interfere with anticoagulation.
Experimental Deep Dive:
-
Assess Dietary Consistency: Review the composition of the diet provided to the subjects. Ensure a consistent level of vitamin K across all experimental groups.[12] Sudden changes in diet can significantly alter INR.
-
Evaluate for Drug Interactions: If subjects are receiving other medications, cross-reference them for known interactions with VKAs. See the table below for common interactions.
-
Consider Genetic Screening: If significant inter-subject variability persists, consider genotyping subjects for common polymorphisms in VKORC1 and CYP2C9 genes, which are known to heavily influence dose requirements.[16][17]
Logical Workflow for Troubleshooting INR Variability
Caption: A step-by-step workflow for troubleshooting INR variability.
Data Presentation
Table 1: Common Factors Influencing this compound Efficacy and INR
| Factor Category | Specific Factor | Effect on INR | Reference |
| Genetic | VKORC1 polymorphism (-1639G>A) | Increased sensitivity, lower dose required | [7][8] |
| CYP2C92, CYP2C93 variants | Decreased metabolism, higher sensitivity | [7][9] | |
| Pharmacological | Amiodarone | Increased INR | [5][11] |
| Aspirin, NSAIDs | Increased bleeding risk (may not alter INR) | [4][18] | |
| Certain antibiotics (e.g., metronidazole) | Increased INR | [4] | |
| Barbiturates, Rifampin | Decreased INR | [4] | |
| Dietary | High Vitamin K intake (e.g., spinach, broccoli) | Decreased INR | [12][13] |
| Low Vitamin K intake / Fasting | Increased INR | [12] | |
| Garlic consumption | May increase anticoagulant effect | [12] | |
| Physiological | Advanced Age | Increased sensitivity and variability | [5][10] |
| Liver Disease | Impaired metabolism, increased INR | [4] | |
| Acute Illness | Can cause INR fluctuations | [14] |
Experimental Protocols
Protocol 1: Cell-Based VKOR Activity Assay
This protocol is adapted from methodologies used to evaluate the efficacy of VKAs in a cellular context.[19][20] It is useful for screening the inhibitory potential of this compound or comparing it to other anticoagulants.
Objective: To measure the inhibition of VKOR activity by this compound in a controlled in vitro system.
Materials:
-
HEK293 cell line (or other suitable line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Vitamin K1 (phylloquinone) and Vitamin K epoxide (KO)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay for a vitamin K-dependent protein (e.g., Factor IX gamma-carboxylation reporter assay)
-
Lysis buffer
-
Plate reader
Methodology:
-
Cell Seeding: Plate HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a fixed concentration of this compound (e.g., 100 nM). Include a vehicle control (solvent only). Incubate for 24 hours.
-
Vitamin K Addition: After the initial incubation, replace the media again with fresh media containing this compound and increasing concentrations of either vitamin K1 or vitamin K epoxide. This step tests the competitive or non-competitive nature of the inhibition.
-
Incubation: Incubate the cells for another 24-48 hours to allow for the processing of vitamin K and synthesis of the reporter protein.
-
Lysis and Analysis: Lyse the cells and measure the activity or amount of the gamma-carboxylated reporter protein according to the specific assay's instructions.
-
Data Interpretation: A reduction in the reporter signal in the presence of this compound indicates VKOR inhibition. The response to the addition of vitamin K or KO can provide insights into the mechanism of inhibition.[19][20]
This compound's Mechanism of Action in the Vitamin K Cycle
Caption: this compound inhibits the VKORC1 enzyme, halting the Vitamin K cycle.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound | 957-56-2 | Benchchem [benchchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacogenetic studies with oral anticoagulants. Genome-wide association studies in vitamin K antagonist and direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opensciencepublications.com [opensciencepublications.com]
- 9. Warfarin sensitivity: MedlinePlus Genetics [medlineplus.gov]
- 10. [PDF] Pharmacokinetic and Pharmacodynamic Variability of this compound in Octogenarians | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. title [tellmegen.com]
- 13. droracle.ai [droracle.ai]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Variability of PT-INR values measured by point of care devices INRatio/INRatio 2 and CoaguChek XS and standard laboratory method. A cross-sectional study [archivesofmedicalscience.com]
- 16. ClinPGx [clinpgx.org]
- 17. Genetic influences on the response to warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticoagulant (this compound)-aspirin combination in patients with high-risk atrial fibrillation. A randomized trial (this compound, Fibrillation Auriculaire, Aspirin et Contraste Spontané; FFAACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluindione Forced Degradation Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on fluindione.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential to develop and validate a stability-indicating analytical method. These studies intentionally stress the this compound molecule to generate potential degradation products.[1] This helps in understanding the degradation pathways and ensures that the analytical method can accurately separate and quantify this compound in the presence of its degradants, which is a regulatory requirement.[2]
Q2: What are the typical stress conditions applied in this compound forced degradation studies?
A2: this compound is typically subjected to a range of stress conditions to cover various degradation pathways. These include:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid.[2][3]
-
Base Hydrolysis: Exposure to bases such as sodium hydroxide.[2][3]
-
Oxidative Degradation: Using oxidizing agents like hydrogen peroxide.[2][3]
-
Thermal Degradation: Exposing the drug substance to dry heat.[2][3]
-
Photolytic Degradation: Exposing the drug to UV and fluorescent light.[3]
-
Neutral Hydrolysis: Degradation in a neutral aqueous medium.[3]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) are the most commonly used techniques for the separation and quantification of this compound and its degradation products.[2][3] These methods have been shown to be effective in developing stability-indicating assays. UV-Spectrophotometry has also been explored for the estimation of this compound.
Q4: Are the chemical structures of this compound's degradation products known?
A4: While forced degradation studies confirm that this compound degrades under various stress conditions, the specific chemical structures of the resulting degradation products are not extensively documented in publicly available scientific literature. The primary focus of existing studies has been on developing and validating analytical methods that can effectively separate the parent drug from these degradation products.
Q5: What are some known process-related impurities of this compound?
A5: It is important to distinguish between degradation products and process-related impurities. One study has identified three inherent impurities in this compound: Phthalide, Parafluorobenzaldehyde, and Desfluorobenzaldehyde. A stability-indicating method must be able to separate this compound from both these impurities and any degradation products that may form.
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
1. Acid Hydrolysis
-
Objective: To investigate the degradation of this compound in an acidic environment.
-
Procedure:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of a methanolic solution of 0.1 N hydrochloric acid (HCl).[3]
-
Keep the solution at room temperature for a specified period (e.g., 3 days).[3]
-
Periodically withdraw samples, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to a final concentration suitable for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or HPTLC method.
-
2. Base Hydrolysis
-
Objective: To assess the stability of this compound in an alkaline medium.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Add an equal volume of a methanolic solution of 0.1 N sodium hydroxide (NaOH).
-
Maintain the solution at room temperature for a defined duration.
-
Withdraw samples at various time points, neutralize with an appropriate acid (e.g., 0.1 N HCl), and dilute to the target concentration with the mobile phase.
-
Inject the prepared samples into the analytical system.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 0.3% v/v H₂O₂).[3]
-
Keep the mixture at room temperature for a specified time.
-
At designated intervals, take aliquots and dilute them with the mobile phase for analysis.
-
Analyze the samples to quantify the remaining this compound and detect any degradation products.
-
4. Photolytic Degradation
-
Objective: To evaluate the impact of light exposure on the stability of this compound.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/ml).[3]
-
Expose the solution to UV light (e.g., 200 Watt hours/Square meter) and subsequently to fluorescent light (e.g., 1.2 million lux hours).[3]
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dilute the samples appropriately with the mobile phase.
-
Analyze both the exposed and control samples.
-
5. Thermal Degradation
-
Objective: To study the effect of heat on the stability of this compound.
-
Procedure:
-
Place the solid this compound drug substance in a thermostatically controlled oven.
-
Expose the substance to a specific temperature (e.g., 60°C) for a set duration (e.g., 6 hours).[3]
-
After the stress period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in a suitable solvent and dilute it to the required concentration for analysis.
-
Analyze the sample using the chosen analytical method.
-
Data Presentation
The following table summarizes the percentage of degradation of this compound observed under various stress conditions in a study utilizing an HPTLC method.
| Stress Condition | Parameters | % Degradation | Degradation Product Rf |
| Acid Hydrolysis | 0.1 N HCl in Methanol, 3 days at RT | 19.27% | 0.51 ± 0.02 |
| Base Hydrolysis | 0.1 N NaOH in Methanol, at RT | 17.66% | Not Specified |
| Oxidative Degradation | 0.3% v/v H₂O₂, at RT | 12.98% | Not Specified |
| Neutral Hydrolysis | Water, at RT | 8.77% | Not Specified |
| Dry Heat | 60°C for 6 hours | 14.70% | Not Specified |
| UV Light | 200 Watt hours/Square meter | 18.10% | Not Specified |
| Fluorescent Light | 1.2 million lux hours | 19.41% | Not Specified |
Data adapted from a study by Thakare, M. G., & Damle, M. C. (2016).[3]
Visualizations
Caption: Workflow for a typical this compound forced degradation study.
Caption: Logical flow of a this compound forced degradation study.
Troubleshooting Guide
Issue: Poor Resolution Between this compound and Degradation Peaks
-
Possible Causes:
-
Inappropriate mobile phase composition.
-
Incorrect column selection.
-
Suboptimal flow rate or temperature.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Modify the pH of the mobile phase buffer.
-
-
Change Column:
-
Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
-
Adjust Method Parameters:
-
Vary the flow rate to see if it improves separation.
-
Optimize the column temperature, as it can affect peak shape and selectivity.
-
-
Issue: Peak Tailing for the this compound Peak
-
Possible Causes:
-
Secondary interactions with active sites on the column.
-
Incorrect mobile phase pH.
-
Column overload.
-
Column contamination or degradation.
-
-
Solutions:
-
Modify Mobile Phase:
-
Ensure the mobile phase pH is appropriate for this compound.
-
Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions.
-
-
Reduce Sample Concentration:
-
Dilute the sample to check for column overload.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the column.
-
-
Issue: No or Insufficient Degradation Observed
-
Possible Causes:
-
Stress conditions are too mild.
-
Insufficient duration of stress application.
-
-
Solutions:
-
Intensify Stress Conditions:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature for thermal and hydrolytic studies.
-
Increase the exposure time to light for photolytic studies.
-
-
Increase Duration:
-
Extend the time the drug is exposed to the stressor and monitor at longer intervals.
-
-
Issue: Excessive Degradation (Main Peak Disappears)
-
Possible Causes:
-
Stress conditions are too harsh.
-
Duration of stress is too long.
-
-
Solutions:
-
Reduce Stress Intensity:
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
-
Shorten Exposure Time:
-
Sample at earlier time points to achieve the target degradation of approximately 5-20%.
-
-
Issue: Mass Imbalance (Sum of Assay and Impurities is not close to 100%)
-
Possible Causes:
-
Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).
-
Degradation products are co-eluting with the main peak or other peaks.
-
Precipitation of the drug or degradation products.
-
-
Solutions:
-
Use a Universal Detector:
-
Employ a mass spectrometer (LC-MS) to detect all components, regardless of their UV absorbance.
-
-
Check Peak Purity:
-
Use a photodiode array (PDA) detector to assess the spectral purity of the this compound peak.
-
-
Ensure Sample Solubility:
-
Visually inspect stressed samples for any precipitation. Adjust the solvent if necessary.
-
-
References
- 1. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfans.org [ijfans.org]
- 3. jocpr.com [jocpr.com]
improving accuracy of fluindione quantification methods
Welcome to the technical support center for fluindione quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the accurate quantification of this compound in various samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] UV-Visible Spectrophotometry can also be used for this compound determination in bulk drug and pharmaceutical formulations.[3]
Q2: What are the typical chromatographic conditions for HPLC-UV analysis of this compound?
A2: A common HPLC-UV method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. Detection is typically performed at a wavelength of 226 nm or 285 nm.[1][2]
Q3: What should I do if I observe peak tailing in my HPLC chromatogram?
A3: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or a mismatch between the sample solvent and the mobile phase. To troubleshoot this, you can try adjusting the mobile phase pH, using a different column, or ensuring your sample is dissolved in the mobile phase.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, particularly for LC-MS/MS methods, you can optimize the ionization source parameters, select the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM), and improve sample clean-up procedures to reduce matrix effects.[4][5] For HPLC-UV, ensure you are using the wavelength of maximum absorbance for this compound.[3]
Q5: What are "matrix effects" in LC-MS/MS analysis of this compound in plasma?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the sample matrix (e.g., plasma).[4][5] This can lead to either ion suppression or enhancement, causing inaccurate quantification. Phospholipids are a major contributor to matrix effects in plasma samples.
Q6: How can I minimize matrix effects when quantifying this compound in plasma?
A6: Several strategies can be employed to mitigate matrix effects. These include:
-
Effective sample preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or specific phospholipid removal plates can clean up the sample and remove interfering substances.[4][6]
-
Chromatographic separation: Optimizing the HPLC method to separate this compound from matrix components is crucial.[5]
-
Use of a suitable internal standard (IS): An ideal IS is a stable isotope-labeled version of the analyte, which will be affected by the matrix in the same way as the analyte, thus compensating for any variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - Incorrect wavelength setting- Detector lamp issue- Sample concentration too low- Injection issue | - Verify the UV detector is set to the correct wavelength for this compound (e.g., 226 nm or 285 nm).[1][2]- Check the status and age of the detector lamp.- Prepare a fresh, more concentrated standard to verify system performance.- Ensure the autosampler or manual injector is functioning correctly. |
| Poor peak shape (fronting or tailing) | - Column overload- Inappropriate sample solvent- Column contamination or degradation- Secondary analyte-silanol interactions | - Dilute the sample.- Dissolve the sample in the mobile phase.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH or use a column with end-capping. |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp instability | - Degas the mobile phase.- Flush the system with a clean mobile phase.- Allow the detector lamp to warm up sufficiently. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate. |
LC-MS/MS Troubleshooting (Bioanalysis in Plasma)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity / Ion suppression | - Matrix effects from co-eluting phospholipids or other endogenous compounds.- Inefficient ionization. | - Improve sample cleanup using SPE or phospholipid removal plates.[6]- Optimize chromatographic conditions to separate this compound from the interfering matrix components.[5]- Adjust ionization source parameters (e.g., spray voltage, gas flows, temperature). |
| High background noise | - Contamination from the sample matrix, solvents, or system.- In-source fragmentation. | - Use high-purity solvents and reagents.- Implement a more rigorous sample preparation method.- Optimize MS parameters to minimize fragmentation. |
| Poor reproducibility | - Inconsistent sample preparation.- Variability in matrix effects between samples.- Analyte instability in the matrix. | - Use an automated sample preparation system for consistency.- Employ a stable isotope-labeled internal standard to compensate for matrix variability.- Investigate the stability of this compound in plasma under the storage and processing conditions.[7][8] |
| Carryover | - Adsorption of this compound to the injector, column, or other system components. | - Optimize the injector wash solution.- Use a gradient elution with a strong organic solvent to wash the column between injections.- If necessary, inject a blank solvent after high-concentration samples. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different this compound quantification methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Ascentis C18 (150 mm x 4.6 mm, 2.7 µm)[2] | Symmetry C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.1% Orthophosphoric acid and Acetonitrile (gradient)[2] | Sodium phosphate buffer (pH 3.5) and Acetonitrile (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] |
| Detection Wavelength | 226 nm[2] | 285 nm[1] |
| Linearity Range | 0.25 - 1.5 µg/mL (for impurities)[2] | Not specified |
| LOD | Not specified | Not specified |
| LOQ | Not specified | Not specified |
Table 2: UV Spectrophotometry Method Parameters
| Parameter | Value |
| Solvent | 10% Methanol in 0.1N HCl[3] |
| λmax | 230 nm[3] |
| Linearity Range | 1 - 5 µg/mL[3] |
| LOD | 0.09302 µg/mL[3] |
| LOQ | 0.28186 µg/mL[3] |
| Molar Absorptivity | 4.79 x 10⁴ L mol⁻¹ cm⁻¹[3] |
| Correlation Coefficient (r²) | 0.999[3] |
Experimental Protocols
HPLC-UV Method for this compound in Tablets
This protocol is a generalized procedure based on published methods.[1][2]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in the solvent, using sonication if necessary to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Troubleshooting logic for matrix effects in LC-MS/MS bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfans.org [ijfans.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of twenty-four analytes in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fluindione Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluindione resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral anticoagulant that functions as a vitamin K antagonist (VKA).[1][2] Its primary mechanism involves inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][4] This enzyme is crucial for recycling vitamin K epoxide to its reduced form, which is essential for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X).[3][5] By inhibiting VKORC1, this compound depletes active vitamin K-dependent clotting factors, thus reducing the blood's ability to coagulate.[4][5]
Q2: What is the primary cause of this compound resistance in experimental models?
The most common cause of true this compound resistance is genetic mutations in the VKORC1 gene.[6] These mutations can alter the enzyme's structure, reducing its binding affinity for this compound and rendering the drug less effective at inhibiting the vitamin K cycle.
Q3: Are there other potential causes for observing reduced this compound efficacy in my experiments?
Yes, besides genetic resistance, several experimental factors can lead to an apparent decrease in this compound efficacy:
-
High Vitamin K levels in media: The antagonistic action of this compound can be overcome by high concentrations of vitamin K. Ensure your cell culture media has a consistent and known concentration of vitamin K.
-
Cell line variability: Different cell lines may exhibit varying baseline sensitivity to this compound due to differences in gene expression or metabolic pathways.
-
Drug degradation: Improper storage or handling of this compound can lead to its degradation, reducing its effective concentration.
-
Assay interference: Components of your experimental system could potentially interfere with the anticoagulant assay, leading to inaccurate readings.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability or normal coagulation times in the presence of this compound.
Question: I am treating my cell line with this compound, but I am not observing the expected anticoagulant effect (e.g., no change in a cell-based coagulation assay or high cell viability in a cytotoxicity assay). What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent or Acquired Resistance | 1. Sequence the VKORC1 gene: Check for known resistance-conferring mutations. |
| 2. Perform a dose-response curve: Determine the IC50 of this compound for your cell line. A significantly right-shifted curve compared to sensitive controls indicates resistance. | |
| High Vitamin K in Culture Medium | 1. Check media composition: Verify the vitamin K concentration in your cell culture medium. |
| 2. Use vitamin K-depleted serum: If possible, use serum that has been depleted of vitamin K to have better control over the vitamin K levels. | |
| 3. Titrate vitamin K: Perform experiments with varying concentrations of vitamin K to understand its impact on this compound efficacy in your model. | |
| This compound Degradation | 1. Verify drug integrity: Use a fresh stock of this compound. Protect the stock solution from light and store it at the recommended temperature. |
| 2. Check solvent compatibility: Ensure the solvent used to dissolve this compound is compatible with your assay and does not affect drug stability. | |
| Assay-Specific Issues | 1. Validate your assay: Run positive and negative controls to ensure your assay is performing as expected. For coagulation assays, use a known anticoagulant as a positive control. |
| 2. Check for interference: Components of your media or lysis buffers could interfere with the assay. Consult the assay manufacturer's guidelines for potential interfering substances. |
Issue 2: High variability in results between replicate experiments.
Question: I am seeing significant variability in my this compound efficacy data across different experimental runs. How can I improve the reproducibility of my results?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Standardize cell counting and seeding: Use a consistent method for cell counting and ensure even cell distribution in your culture plates. |
| 2. Monitor cell confluency: Start your experiments when cells have reached a consistent level of confluency. | |
| Inconsistent Drug Preparation | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| 2. Ensure thorough mixing: Properly vortex and mix drug solutions before adding them to your cells. | |
| "Edge Effect" in Multi-well Plates | 1. Avoid using outer wells: The outer wells of a multi-well plate are more prone to evaporation, which can alter drug concentrations. Fill the outer wells with sterile PBS or media without cells. |
| Biological Variability | 1. Use a clonal cell line: If working with a heterogeneous cell population, consider generating a clonal line to reduce variability. |
| 2. Increase replicate number: Increasing the number of technical and biological replicates can help to identify and mitigate the effects of random variation. |
Quantitative Data Summary
Table 1: Impact of VKORC1 Genotype on this compound Maintenance Dose
| VKORC1 Genotype | Average Daily this compound Dose (mg) (± SD) |
| CC (Wild-Type) | 19.8 (± 5.5) |
| CT (Heterozygous) | 14.7 (± 6.2) |
| TT (Homozygous Mutant) | 8.2 (± 2.5) |
| (Data adapted from a study on patients treated for venous thromboembolism) |
Table 2: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | VKORC1 Status | This compound IC50 (µM) |
| Wild-Type (WT) | Sensitive | 1.5 |
| Resistant Clone 1 | VKORC1 Asp36Tyr | 15.2 |
| Resistant Clone 2 | VKORC1 Val66Met | 25.8 |
| (These are example values to illustrate the expected shift in IC50 with resistance. Actual values will vary depending on the specific mutation and cell line.) |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks/plates
-
Cell counting apparatus
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and subculture: Monitor the cells for growth. When the cells reach approximately 80% confluency and show stable growth, subculture them into a fresh medium containing the same concentration of this compound.
-
Gradual dose escalation: Once the cells are proliferating steadily, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat and select: Continue this process of gradual dose escalation and subculturing. If significant cell death occurs, maintain the cells at the current concentration until they recover or reduce the concentration to the previous step.
-
Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line. Confirm the presence of VKORC1 mutations by sequencing.
-
Cryopreserve: Cryopreserve the resistant cell line at different passages.
Protocol 2: Cell-Based VKOR Activity Assay
This assay measures the activity of VKORC1 by quantifying the carboxylation of a reporter protein.
Materials:
-
HEK293 cells stably expressing a gamma-carboxylated reporter protein (e.g., Factor IX with a protein C tag)
-
Complete cell culture medium
-
Vitamin K1 epoxide (KO)
-
This compound
-
ELISA kit for the reporter protein
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, replace the medium with a fresh medium containing a fixed concentration of Vitamin K epoxide (e.g., 5 µM) and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known potent VKORC1 inhibitor like warfarin).
-
Incubation: Incubate the cells for 48 hours to allow for reporter protein expression, carboxylation, and secretion into the medium.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA to quantify the amount of carboxylated reporter protein in the supernatant. Use an antibody specific to the gamma-carboxylated form of the reporter.
-
Data Analysis: Plot the concentration of the carboxylated reporter protein against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of VKOR activity.
Mandatory Visualizations
Vitamin K Cycle and this compound's Mechanism of Action
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow for Developing and Characterizing a this compound-Resistant Cell Line
Caption: Workflow for generating and validating a this compound-resistant cell line.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. VKORC1 and the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new VKORC1 mutation leading to an isolated resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fluindione Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the development and manufacturing of fluindione formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its critical quality attributes (CQAs)?
This compound is an oral anticoagulant that functions as a vitamin K antagonist.[1] Its primary mechanism of action is the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3]
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a this compound drug product, key CQAs typically include:
-
Identity and Assay: Ensuring the correct active pharmaceutical ingredient (API) is present at the specified concentration.
-
Content Uniformity: Guaranteeing a consistent dose of this compound in each tablet.
-
Purity and Impurity Profile: Controlling the levels of synthesis-related impurities and degradation products.
-
Dissolution: The rate at which the drug dissolves, which impacts its bioavailability.
-
Hardness and Friability: Mechanical properties of the tablet that ensure its integrity during handling and transport.
-
Moisture Content: Can impact the stability and degradation of the drug product.
Q2: What are the common sources of batch-to-batch variability in this compound manufacturing?
Batch-to-batch variability can arise from multiple sources throughout the manufacturing process. These can be broadly categorized as:
-
Raw Material Attributes:
-
API Properties: Variations in the particle size, crystal form (polymorphism), and impurity profile of the this compound API can significantly impact the final product's performance.
-
Excipient Variability: Inconsistencies in the properties of excipients, such as fillers, binders, and lubricants, can affect powder flow, compressibility, and tablet disintegration.[4][5][6]
-
-
Process Parameters:
-
Blending: Inadequate blending can lead to poor content uniformity.
-
Granulation: Variations in granulation process parameters (e.g., binder addition rate, wet massing time, drying temperature) can alter granule size distribution, density, and flowability, which in turn affects tablet weight and hardness.
-
Compression: Changes in compression force and speed can lead to variations in tablet hardness, thickness, and dissolution.[7]
-
-
Environmental Factors: Fluctuations in temperature and humidity within the manufacturing facility can affect the moisture content of the formulation and influence powder properties.
Q3: How can the principles of Quality by Design (QbD) be applied to minimize this compound variability?
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Key steps in applying QbD to this compound manufacturing include:
-
Define a Quality Target Product Profile (QTPP): This outlines the desired characteristics of the final drug product, considering its intended use, safety, and efficacy.
-
Identify Critical Quality Attributes (CQAs): Determine the key properties of the drug product that must be controlled to ensure the QTPP is met.
-
Identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): Through risk assessment and experimentation, identify the material attributes and process parameters that have the most significant impact on the CQAs.[8][9][10]
-
Establish a Design Space: Define the multidimensional combination and interaction of input variables (e.g., CMAs and CPPs) that have been demonstrated to provide assurance of quality.
-
Implement a Control Strategy: This includes in-process controls and final product testing to ensure the process remains within the design space and the product consistently meets its CQAs.
Troubleshooting Guides
Issue 1: High Variability in Tablet Hardness and Friability
| Symptom | Potential Root Cause(s) | Recommended Action(s) |
| Low Tablet Hardness | Insufficient binder concentration or inadequate distribution. | Optimize binder level and granulation process. |
| Low compression force. | Increase compression force within validated limits. | |
| Excessive lubricant. | Reduce lubricant level or blending time. | |
| High Tablet Hardness | Excessive compression force. | Decrease compression force. |
| Insufficient lubricant. | Optimize lubricant type and concentration. | |
| High Friability | Low tablet hardness. | See "Low Tablet Hardness" recommendations. |
| Low moisture content in granules. | Optimize drying process to achieve target moisture content. | |
| Inadequate binder. | Re-evaluate binder type and concentration. |
Issue 2: Failure to Meet Content Uniformity Specifications
| Symptom | Potential Root Cause(s) | Recommended Action(s) |
| High variability in API content between tablets. | Inadequate blending time or inefficient blender. | Optimize blending time and ensure appropriate blender selection and speed. |
| Segregation of the powder blend due to differences in particle size and density of API and excipients. | Control particle size of API and excipients. Consider wet granulation to improve homogeneity. | |
| Poor powder flow leading to inconsistent die filling. | Improve powder flowability by optimizing granulation or adding a glidant. |
Issue 3: Out-of-Specification (OOS) Dissolution Profile
| Symptom | Potential Root Cause(s) | Recommended Action(s) |
| Slower than expected dissolution. | High tablet hardness. | See "High Tablet Hardness" recommendations. |
| Presence of hydrophobic lubricants at high levels. | Optimize lubricant concentration and blending time. | |
| Changes in API particle size or crystal form. | Characterize and control API particle size and polymorphic form. | |
| Faster than expected dissolution. | Low tablet hardness. | See "Low Tablet Hardness" recommendations. |
| Insufficient binder. | Optimize binder concentration. |
Issue 4: Atypical Peaks in HPLC Analysis
| Symptom | Potential Root Cause(s) | Recommended Action(s) |
| Appearance of new, unidentified peaks. | Degradation of this compound due to exposure to heat, light, or incompatible excipients. | Conduct forced degradation studies to identify potential degradants. Review formulation for excipient compatibility. |
| Contamination from the manufacturing process or equipment. | Ensure proper cleaning and maintenance of equipment. | |
| Changes in the retention time of the main peak. | Alterations in the mobile phase composition or pH. | Prepare fresh mobile phase and verify pH. |
| Column degradation. | Replace the HPLC column. | |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Peak tailing or fronting. | Column overload. | Reduce the sample concentration. |
| Presence of active sites on the column. | Use a column with better end-capping or modify the mobile phase with an appropriate additive. |
Experimental Protocols
Key Experiment: RP-HPLC for this compound Assay and Impurity Profiling
This method is based on published literature for the analysis of this compound and its related substances.
| Parameter | Specification |
| Column | Ascentis C18 (150 mm x 4.6 mm, 2.7 µm) or equivalent |
| Mobile Phase | Gradient of 0.1% Orthophosphoric acid in water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 226 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile is typically used.
-
Standard Solution: Prepare a stock solution of this compound reference standard and dilute to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of this compound and dissolve it in the diluent. Further dilute to a concentration similar to the standard solution.
Acceptance Criteria (General Guidance based on Ph. Eur. and ICH):
-
Assay: Typically 98.0% to 102.0% of the label claim.
-
Impurities: Specific limits for known impurities and a general limit for unknown impurities are set. According to European Pharmacopoeia general monograph 2034, for substances with a maximum daily dose of ≤ 2 g, the reporting threshold for impurities is >0.05%, the identification threshold is >0.10%, and the qualification threshold is >0.15%.[11][12][13][14][15] Individual monographs may specify different limits.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of the Vitamin K Cycle
Caption: this compound inhibits VKORC1, disrupting the vitamin K cycle and preventing clotting factor activation.
Quality by Design (QbD) Workflow for this compound
Caption: A systematic workflow for implementing Quality by Design to ensure consistent this compound quality.
Troubleshooting Logic for Out-of-Specification (OOS) Results
Caption: A logical flow for investigating and addressing out-of-specification experimental results.
References
- 1. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. overview.ai [overview.ai]
- 5. hplc.eu [hplc.eu]
- 6. Comprehensive Guide to Tablet Defects in Pharma: Causes, Prevention, and Solutions_Pharmapack Technologies Corporation [pppharmapack.com]
- 7. Evaluation of manufacturing process parameters causing multilayer tablets delamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpn.org [rjpn.org]
- 9. amplelogic.com [amplelogic.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. lcms.cz [lcms.cz]
- 12. edqm.eu [edqm.eu]
- 13. edqm.eu [edqm.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Fluindione Treatment in Cell Culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with fluindione in cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. This compound precipitated in the cell culture medium after addition. | This compound is a hydrophobic compound with limited aqueous solubility. The final concentration of the solvent (e.g., DMSO, ethanol) may be too high, or the this compound concentration may exceed its solubility limit in the medium. | - Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO or ethanol. - When diluting the stock solution into your cell culture medium, ensure the final solvent concentration does not exceed 0.5%, and ideally is below 0.1% to avoid solvent-induced cytotoxicity.[1] - Always add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. - Perform a solubility test by preparing the highest desired concentration of this compound in the cell culture medium and visually inspecting for precipitation after a short incubation. |
| 2. Inconsistent or not reproducible results between experiments. | - Drug Instability: this compound may degrade in the culture medium over long incubation periods. - Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. - Initial Cell Seeding Density: Variations in the starting number of cells can significantly impact the final readout. | - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Use cells within a consistent and low passage number range for all experiments. - Ensure accurate and consistent cell counting and seeding for every experiment. |
| 3. Unexpectedly high cytotoxicity observed, even at low concentrations. | - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. - Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound and its solvent. - Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic agents. | - Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent as your this compound-treated wells to assess the effect of the solvent alone. - Perform a dose-response curve for the solvent on your specific cell line to determine its non-toxic concentration range. - Regularly test your cell cultures for mycoplasma contamination. |
| 4. No observable effect on vitamin K-dependent protein activity (e.g., no change in coagulation time in a downstream assay). | - Insufficient Incubation Time: The effect of this compound is not immediate; it requires time to inhibit VKOR and for the existing pool of carboxylated vitamin K-dependent proteins to be depleted. - Inappropriate Cell Model: The chosen cell line may not express the necessary components of the vitamin K cycle (e.g., VKOR, gamma-glutamyl carboxylase) at sufficient levels. - High Vitamin K in Serum: Fetal Bovine Serum (FBS) in the culture medium contains vitamin K, which can counteract the inhibitory effect of this compound. | - Increase the incubation time with this compound. An incubation period of at least 24 to 48 hours is often necessary to observe a significant effect. - Use a cell line known to have a functional vitamin K cycle, such as HEK293 or liver-derived cell lines like HepG2.[2][3] - For sensitive assays, consider using serum-free medium or a medium with charcoal-stripped serum to reduce the background levels of vitamin K. |
Quantitative Data Summary
This table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Experimental Conditions | Reference |
| IC50 (VKOR Inhibition) | HEK293 (with transiently expressed wild-type VKOR) | ~15-30 nM | Cells were treated with increasing concentrations of this compound in the presence of 5 µM Vitamin K epoxide (KO) for 24 hours. VKOR activity was measured using a cell-based reporter assay. | [4] |
| Cytotoxicity (LC50) | HepG2 (Human Liver Carcinoma) | Not Available | A standardized protocol would involve treating HepG2 cells with a range of this compound concentrations for 24-72 hours and assessing cell viability using an MTT or similar assay. | N/A |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (100%), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Solvent Selection: this compound is poorly soluble in water. DMSO or ethanol are suitable solvents.[5]
-
Calculation: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound powder needed.
-
Dissolution:
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: Always prepare fresh dilutions from the stock solution for each experiment.
Protocol 2: Cell Viability (MTT) Assay for this compound Cytotoxicity in HepG2 Cells
Objective: To determine the cytotoxic effect of this compound on HepG2 cells by measuring cell viability.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Aim for a final concentration range that will allow for the determination of an IC50 value (e.g., 0.1 µM to 100 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways and Experimental Workflows
Primary Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound's primary mechanism of action is the competitive inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[4] This disrupts the vitamin K cycle, leading to a depletion of the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification of vitamin K-dependent proteins, including several coagulation factors.[7] The inhibition of this process results in the production of under-carboxylated, inactive coagulation factors, thereby exerting an anticoagulant effect.
Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K Epoxide Reductase (VKOR).
Hypothetical Off-Target Signaling: Induction of Cellular Stress
While the primary target of this compound is VKOR, other vitamin K antagonists, such as warfarin, have been shown to induce off-target effects, including the generation of reactive oxygen species (ROS) and the activation of cellular stress pathways. It is plausible that this compound, as an indanedione derivative, may also induce cellular stress, potentially impacting pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress.
References
- 1. Liver cell lines for the study of hepatocyte functions and immunological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods of Evaluating Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Vitamin K antagonist - Wikipedia [en.wikipedia.org]
- 7. An in vitro study of the protective effect of the flavonoid silydianin against reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Fluindione vs. Warfarin in Preclinical Models
For researchers and drug development professionals, understanding the nuanced differences between vitamin K antagonists is critical for the design and interpretation of preclinical studies. This guide provides a comprehensive comparison of fluindione and warfarin, focusing on their performance in research models, supported by available experimental data.
While both this compound, an indanedione derivative, and warfarin, a coumarin derivative, function as oral anticoagulants by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), their distinct chemical structures may lead to differences in their pharmacologic profiles. This comparison synthesizes available data to guide researchers in selecting the appropriate agent for their experimental needs.
Mechanism of Action: Targeting the Vitamin K Cycle
Both this compound and warfarin exert their anticoagulant effects by disrupting the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors II, VII, IX, and X. They act as inhibitors of VKORC1, the enzyme responsible for regenerating vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of these clotting factors. However, cell-based kinetic studies suggest a potential difference in their inhibitory mechanisms: this compound is proposed to be a competitive inhibitor of VKOR, whereas warfarin is likely a mixed-type inhibitor[1][2].
Figure 1. Simplified signaling pathway of the Vitamin K cycle and the inhibitory action of this compound and warfarin on VKORC1.
In Vitro Efficacy: A Quantitative Comparison
Cell-based assays are instrumental in determining the direct inhibitory potency of compounds on VKORC1. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different vitamin K antagonists.
| Compound | IC50 (μM) in cell-based VKOR activity assay | Reference |
| Warfarin | ~0.1 | [1] |
| This compound | ~0.2 | [1] |
| Acenocoumarol | ~0.015 | [1] |
| Phenprocoumon | ~0.05 | [1] |
Table 1: Comparative IC50 values of various vitamin K antagonists on VKORC1 in a cell-based assay. Lower values indicate higher potency.
Based on these in vitro findings, warfarin appears to be a more potent inhibitor of VKORC1 than this compound[1].
Preclinical Pharmacokinetics and Pharmacodynamics
Direct comparative preclinical studies on the pharmacokinetics and pharmacodynamics of this compound and warfarin in the same animal models are limited in the publicly available literature. However, individual studies provide insights into their characteristics.
| Parameter | This compound | Warfarin |
| Half-life | Long half-life, reported as approximately 31 hours in humans.[3] | Long half-life, approximately 35 hours in humans.[4] |
| Metabolism | Not a racemic mixture. | Administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being more potent. Metabolized by cytochrome P450 enzymes, notably CYP2C9 for the S-enantiomer. |
| Dosing | Generally requires a higher daily maintenance dose compared to warfarin.[5] | Lower daily maintenance dose compared to this compound.[5] |
| Genetic Influence | Response is significantly affected by VKORC1 genetic variants.[6] | Response is influenced by genetic polymorphisms in both VKORC1 and CYP2C9. |
Table 2: General pharmacokinetic and pharmacodynamic characteristics of this compound and warfarin.
Preclinical Efficacy and Safety in Research Models
A significant gap exists in the literature regarding head-to-head preclinical studies comparing the antithrombotic and bleeding profiles of this compound and warfarin in animal models. The following summarizes available data from separate studies.
Thrombosis Models
-
This compound: An ex vivo study in humans using a parallel-plate perfusion chamber demonstrated that this compound, at therapeutic INR levels, effectively inhibited tissue factor-induced thrombus formation in a dose-dependent manner. However, it did not significantly reduce collagen-induced thrombus formation.
-
Warfarin: Studies in rat models of arterial and venous thrombosis have shown that warfarin reduces thrombus formation. The antithrombotic effect is correlated with the depletion of vitamin K-dependent coagulation factors, particularly Factor II.
Bleeding Models
-
Warfarin: In a rat tail transection bleeding model, warfarin was shown to increase the total bleeding time. The hemorrhagic effects in rats were associated with Factor II levels below 15%.
It is crucial for researchers to note the absence of direct comparative data in these preclinical models when designing studies and interpreting results.
Experimental Protocols
Cell-Based VKORC1 Inhibition Assay
A common method to assess the in vitro efficacy of VKORC1 inhibitors involves a cell-based assay using a reporter protein.
-
Cell Line: A human embryonic kidney (HEK293) cell line is genetically engineered to be deficient in endogenous VKORC1. These cells are also stably transfected with a reporter construct, such as a chimeric protein containing the gamma-carboxyglutamic acid (Gla) domain of a vitamin K-dependent protein (e.g., Factor IX).
-
Culture and Treatment: The cells are cultured in a suitable medium. For the assay, the cells are incubated with varying concentrations of the test compounds (this compound or warfarin) in the presence of a vitamin K source (e.g., vitamin K epoxide).
-
Reporter Protein Quantification: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The amount of carboxylated (active) reporter protein secreted by the cells is quantified using an enzyme-linked immunosorbent assay (ELISA) that specifically detects the carboxylated form.
-
Data Analysis: The percentage of VKORC1 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.
Animal Model of Arterial Thrombosis (Ferric Chloride-Induced)
This is a widely used model to evaluate the efficacy of antithrombotic agents.
-
Animal Model: Male Wistar rats (or other suitable species) are used.
-
Drug Administration: Animals are treated with this compound, warfarin, or a vehicle control for a specified period (e.g., daily oral gavage for several days to achieve a stable anticoagulant effect).
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and a carotid artery is surgically exposed.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution (e.g., 10-35%) is applied to the adventitial surface of the artery for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Outcome Measurement: The time to occlusion of the artery can be monitored using a Doppler flow probe. Alternatively, after a set period, the injured arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Coagulation Parameter Analysis: Blood samples are collected to measure INR, prothrombin time (PT), and activated partial thromboplastin time (aPTT) to correlate the antithrombotic effect with the level of anticoagulation.
Experimental Workflow Visualization
Figure 2. A representative experimental workflow for the preclinical comparison of this compound and warfarin.
Conclusion for Researchers
While both this compound and warfarin are effective vitamin K antagonists, the available preclinical data suggests potential differences in their inhibitory mechanisms and potency. Warfarin appears to be a more potent inhibitor of VKORC1 in vitro. The significant lack of direct comparative studies in animal models of thrombosis and bleeding is a critical knowledge gap. Future preclinical research should focus on head-to-head comparisons of these agents in standardized models to better delineate their respective efficacy and safety profiles. Such studies are essential for providing a solid evidence base for the selection of these compounds in research and for the development of new anticoagulant therapies.
References
- 1. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of the novel oral anticoagulants dabigatran, rivaroxaban and apixaban in preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex Vivo Antiplatelet Effects of Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoagulant Effects of Fluindione and Acenocoumarol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant effects of fluindione and acenocoumarol, two vitamin K antagonists (VKAs) utilized in the prevention and treatment of thromboembolic disorders. This document synthesizes available experimental data to offer an objective overview of their respective pharmacological profiles, clinical efficacy, and safety.
Introduction
This compound, a derivative of indanedione, and acenocoumarol, a coumarin derivative, both exert their anticoagulant effects by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S.[2][3] By inhibiting VKORC1, both drugs lead to the production of inactive clotting factors, thereby reducing the propensity for thrombus formation. Despite a shared mechanism of action, their distinct chemical structures result in different pharmacokinetic and pharmacodynamic properties, which in turn influence their clinical application and management.
Pharmacokinetic and Clinical Data Summary
The following table summarizes key pharmacokinetic parameters and clinical outcome data for this compound and acenocoumarol based on available literature. It is important to note that direct head-to-head clinical trials comparing these two agents are limited; therefore, some of the clinical data is derived from studies comparing each drug to warfarin or from observational data.
| Parameter | This compound | Acenocoumarol | Reference(s) |
| Pharmacokinetics | |||
| Half-life (t½) | ~35-56 hours | 8-11 hours | [3][4][5] |
| Time to Peak (Tmax) | ~2 hours | 1-3 hours | [1][3][5] |
| Clinical Efficacy | |||
| Time in Therapeutic Range (TTR) | Data from direct comparisons is limited. | May be associated with lower TTR compared to warfarin. | [6][7] |
| Safety | |||
| Major Bleeding Rate | Specific comparative data is limited. | ~2.39 episodes per 100 patient-years (in one study). | [8] |
| Adverse Effect Profile | Associated with immunoallergic reactions. | Generally well-tolerated, with bleeding being the primary concern. | [6] |
Experimental Protocols
Assessment of VKORC1 Inhibition: Cell-Based Assay
A common experimental approach to quantify the inhibitory effect of anticoagulants on their target enzyme, VKORC1, involves a cell-based assay.
Objective: To determine the in-vitro efficacy of this compound and acenocoumarol in inhibiting VKORC1 activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express a reporter protein, such as a modified coagulation Factor IX (FIX), whose activity is dependent on vitamin K-dependent carboxylation.[2][9]
-
Incubation: These cells are cultured in the presence of vitamin K epoxide (KO), the substrate for VKORC1.[9]
-
Drug Exposure: The cells are then exposed to varying concentrations of this compound or acenocoumarol.
-
Activity Measurement: After a defined incubation period (e.g., 24 hours), the level of carboxylated (active) FIX secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]
-
Data Analysis: The concentration of each drug that results in a 50% inhibition of FIX carboxylation (IC50) is calculated to compare their relative potency. A lower IC50 value indicates a more potent inhibitor.
Clinical Efficacy and Safety Assessment: Randomized Controlled Trial Design
The gold standard for comparing the clinical effects of two anticoagulants is a prospective, randomized controlled trial.
Objective: To compare the efficacy (prevention of thromboembolic events) and safety (incidence of bleeding events) of this compound versus acenocoumarol in a relevant patient population (e.g., patients with atrial fibrillation).
Methodology:
-
Patient Population: A cohort of patients with a clear indication for oral anticoagulation is recruited.
-
Randomization: Patients are randomly assigned to receive either this compound or acenocoumarol.
-
Dose Titration: The dose of each drug is adjusted to maintain the International Normalized Ratio (INR) within a predefined therapeutic range (typically 2.0-3.0).[11]
-
Follow-up: Patients are followed for a specified period (e.g., one year).
-
Primary Efficacy Endpoint: The primary endpoint is typically the incidence of a composite of thromboembolic events (e.g., ischemic stroke, systemic embolism, deep vein thrombosis, pulmonary embolism).
-
Primary Safety Endpoint: The primary safety endpoint is the incidence of major bleeding events as defined by standardized criteria (e.g., International Society on Thrombosis and Haemostasis criteria).
-
Secondary Endpoints: Secondary endpoints often include the Time in Therapeutic Range (TTR), the incidence of minor bleeding, and all-cause mortality.
-
Statistical Analysis: The event rates between the two groups are compared using appropriate statistical methods to determine if there are significant differences in efficacy and safety.
Visualizations
Signaling Pathway: Mechanism of Action of Vitamin K Antagonists
Caption: Mechanism of action of Vitamin K antagonists.
Experimental Workflow: Comparative In-Vitro Assay
Caption: Workflow for comparing in-vitro potency.
Logical Relationship: Key Drug Characteristics
Caption: Key characteristics of this compound and Acenocoumarol.
Discussion
The primary difference between this compound and acenocoumarol lies in their pharmacokinetic profiles, particularly their half-lives. This compound's longer half-life of approximately 35 to 56 hours suggests that it may provide a more stable level of anticoagulation, potentially requiring less frequent INR monitoring.[5] Conversely, acenocoumarol has a much shorter half-life of 8 to 11 hours, which may lead to greater fluctuations in INR levels.[3][4] However, some studies have suggested that acenocoumarol may offer better stability of the anticoagulant effect compared to warfarin.[11] The shorter half-life of acenocoumarol could also be advantageous in situations where rapid reversal of anticoagulation is required.
In terms of efficacy, a cell-based assay has suggested that acenocoumarol is a more potent inhibitor of VKORC1 than this compound.[4] However, the clinical significance of this in-vitro finding in terms of thromboembolic event prevention requires further investigation through direct comparative clinical trials.
Regarding safety, the most significant distinction is the association of this compound with unpredictable and sometimes severe immunoallergic adverse effects, which can affect the skin, liver, and kidneys.[6] Bleeding remains the most common adverse effect for both drugs, as with all anticoagulants.[12]
Conclusion
Both this compound and acenocoumarol are effective oral anticoagulants that function as vitamin K antagonists. The choice between these two agents may be influenced by their differing pharmacokinetic profiles and adverse effect considerations. Acenocoumarol's shorter half-life may be beneficial in certain clinical scenarios, while this compound's longer half-life could potentially offer more stable anticoagulation. However, the risk of immunoallergic reactions with this compound is a significant consideration. The available data underscores the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of these two anticoagulants. Such studies would provide clinicians and researchers with the robust evidence needed to make informed decisions in the management of thromboembolic disorders.
References
- 1. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Estimating Time in Therapeutic Range in Cardiology and Neurology Patients on Warfarin/Acenocoumarol: Assessing its Association with Clinical Outcomes and Influencing Factors for it’s Reliable Use in General Practice – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Bleeding risk factors in chronic oral anticoagulation with acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticoagulation Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Efficacy of Fluindione Versus Direct Oral Anticoagulants (DOACs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of fluindione, a vitamin K antagonist (VKA), and direct oral anticoagulants (DOACs). The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct mechanisms and potencies of these anticoagulant classes.
Introduction
This compound, an indanedione derivative, exerts its anticoagulant effect indirectly by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1).[1][2] This inhibition disrupts the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[2] In contrast, DOACs act by directly and selectively inhibiting key enzymes in the coagulation cascade.[3] This class includes direct factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban) and direct thrombin (factor IIa) inhibitors (e.g., dabigatran).[3] These fundamental mechanistic differences translate to distinct in vitro efficacy profiles.
Mechanism of Action
This compound: Indirect Inhibition of Coagulation Cascade
This compound is a competitive inhibitor of VKOR, an essential enzyme for the recycling of vitamin K.[4] This process is crucial for the gamma-carboxylation of glutamate residues in vitamin K-dependent coagulation factors, a necessary step for their biological activity.[1] By inhibiting VKOR, this compound leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the overall capacity of the blood to clot.[2]
Direct Oral Anticoagulants (DOACs): Targeted Enzyme Inhibition
DOACs offer a more targeted approach to anticoagulation.
-
Direct Factor Xa Inhibitors (Rivaroxaban, Apixaban, Edoxaban): These agents bind directly and reversibly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This inhibition occurs for both free and clot-bound Factor Xa.[5][6]
-
Direct Thrombin Inhibitors (Dabigatran): Dabigatran directly binds to and inhibits thrombin, the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin.[6]
Quantitative Comparison of In Vitro Efficacy
Direct head-to-head in vitro studies comparing this compound and DOACs using identical assays are limited due to their fundamentally different mechanisms of action. This compound's effect is not immediate in vitro in plasma-based clotting assays as it requires cellular machinery to impact clotting factor synthesis. However, data from various studies provide insights into their relative potencies in relevant assays.
| Anticoagulant | Target | Assay | Parameter | Value (μM) |
| This compound | VKORC1 | Cell-based VKOR activity | IC50 | Not directly comparable to DOACs in plasma assays. Efficacy is ranked: acenocoumarol > phenprocoumon > warfarin > this compound.[4] |
| Apixaban | Factor Xa | Thrombin Generation | IC50 (ETP) | 0.65 ± 0.11 |
| IC50 (Peak Thrombin) | 0.089 ± 0.019 | |||
| IC2x (Lag Time) | 0.10 ± 0.01 | |||
| Rivaroxaban | Factor Xa | Thrombin Generation | IC50 (ETP) | 0.43 ± 0.07 |
| IC50 (Peak Thrombin) | 0.048 ± 0.008 | |||
| IC2x (Lag Time) | 0.049 ± 0.007 | |||
| Dabigatran | Thrombin | Thrombin Generation | IC50 (ETP) | 0.50 ± 0.08 |
| IC50 (Peak Thrombin) | 0.55 ± 0.06 | |||
| IC2x (Lag Time) | 0.063 ± 0.019 |
IC50: Half-maximal inhibitory concentration. ETP: Endogenous Thrombin Potential. IC2x: Concentration required to double the lag time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's indirect anticoagulant mechanism.
Caption: Direct inhibition mechanisms of DOACs.
Caption: General workflow for in vitro anticoagulant assays.
Experimental Protocols
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: Tissue thromboplastin (a combination of tissue factor and phospholipids) and calcium are added to citrated platelet-poor plasma (PPP). The time taken for a fibrin clot to form is measured.
Protocol:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. Centrifuge to obtain PPP.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm the PPP sample and thromboplastin reagent to 37°C. b. To a test tube, add 100 µL of PPP. c. Add 200 µL of the pre-warmed thromboplastin reagent to the PPP. d. Simultaneously start a timer and measure the time in seconds for a visible clot to form.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: A contact activator (e.g., silica, kaolin) and a phospholipid substitute are added to citrated PPP, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.
Protocol:
-
Sample Preparation: Prepare PPP as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution according to the manufacturer's instructions.
-
Assay Procedure: a. Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C. b. In a test tube, mix 100 µL of PPP with 100 µL of the aPTT reagent. c. Incubate the mixture for the manufacturer-specified time (typically 3-5 minutes) at 37°C. d. Add 100 µL of the pre-warmed calcium chloride solution to the mixture. e. Simultaneously start a timer and measure the time in seconds for a visible clot to form.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin.
Principle: A small amount of tissue factor and phospholipids are added to PPP to trigger coagulation. The generation of thrombin over time is monitored using a fluorogenic substrate.
Protocol:
-
Sample Preparation: Prepare PPP as previously described.
-
Reagent Preparation: Prepare the tissue factor/phospholipid trigger solution and the fluorogenic substrate/calcium solution according to the assay kit manufacturer's instructions.
-
Assay Procedure: a. Pipette 80 µL of PPP into a 96-well plate. b. Add 20 µL of the trigger solution to each well. c. Place the plate in a fluorometer pre-warmed to 37°C. d. Dispense 20 µL of the fluorogenic substrate/calcium solution into each well to start the reaction. e. Monitor the fluorescence signal over time. f. Calculate thrombin generation parameters (e.g., lag time, endogenous thrombin potential, peak thrombin) using the appropriate software.
Conclusion
This compound and DOACs represent two distinct classes of oral anticoagulants with fundamentally different mechanisms of action, which is reflected in their in vitro efficacy profiles. This compound acts indirectly by inhibiting the synthesis of multiple coagulation factors, a process that is not readily quantifiable in standard in vitro plasma clotting assays without prior ex vivo administration. In contrast, DOACs directly and potently inhibit specific coagulation enzymes, and their effects can be readily measured in vitro. The choice of anticoagulant for research and development purposes will depend on the specific target and the desired mechanism of action. This guide provides a foundational understanding of their in vitro characteristics to aid in these decisions.
References
- 1. Differential In Vitro Inhibition of Thrombin Generation by Anticoagulant Drugs in Plasma from Patients with Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into the Pros and Cons of the Clinical Use of Vitamin K Antagonists (VKAs) Versus Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Differential In Vitro Inhibition of Thrombin Generation by Anticoagulant Drugs in Plasma from Patients with Cirrhosis | PLOS One [journals.plos.org]
- 6. Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin K Antagonists in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical data available for three key vitamin K antagonists (VKAs): warfarin, acenocoumarol, and phenprocoumon. The objective is to offer a comprehensive resource for selecting the appropriate VKA in experimental thrombosis models by presenting available quantitative data, detailed experimental protocols, and visual representations of their mechanisms and experimental application.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Vitamin K antagonists exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on several coagulation factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[1][2] Inhibition of VKOR leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby reducing the propensity for thrombus formation.
Caption: The Vitamin K cycle and the inhibitory action of Vitamin K antagonists.
Comparative Anticoagulant Effects in a Rat Model
A direct comparative study by Thijssen et al. (1986) provides valuable in vivo data on the anticoagulant effects of warfarin, acenocoumarol, and phenprocoumon in rats.[1] The study demonstrates that while all three compounds effectively reduce blood coagulation factor activities, their plasma concentrations and effects on vitamin K-dependent enzymes in different tissues can vary.
Quantitative Data on Anticoagulant Effects
| Parameter | Warfarin | Acenocoumarol | Phenprocoumon |
| Dose | ~60 µ g/rat/day | ~60 µ g/rat/day | ~60 µ g/rat/day |
| Blood Coagulation Factor Activity | ~10% of normal | ~10% of normal | ~10% of normal |
| Hepatic Microsomal VKOR Activity | ~35% of control | ~35% of control | ~35% of control |
| Non-Hepatic Microsomal VKOR Activity | 45-65% of normal | 45-65% of normal | 45-65% of normal |
| Data extracted from Thijssen et al. (1986).[1] |
Experimental Protocol: Chronic Low-Dose VKA Treatment in Rats
-
Animals: Male rats.
-
Treatment: Chronic low-dose treatment with acenocoumarol, phenprocoumon, or warfarin at approximately 60 µ g/rat per day.
-
Sample Collection: Blood samples were collected to measure coagulation factor activities. Liver and other organs (kidney, lung, spleen, testis, and brain) were harvested to prepare microsomes.
-
Assays:
-
Blood coagulation factor activities were determined.
-
Microsomal vitamin K epoxide reductase (VKOR) activity was measured.
-
Vitamin K-dependent carboxylase activity was assessed.
-
Plasma and microsomal concentrations of the coumarin derivatives were quantified.[1]
-
Antithrombotic Efficacy in Thrombosis Models
Direct head-to-head comparative studies of warfarin, acenocoumarol, and phenprocoumon in standardized thrombosis models are limited in the available scientific literature. However, several studies have evaluated the antithrombotic efficacy of warfarin in various rat models.
Ferric Chloride-Induced Arterial Thrombosis Model: An Exemplary Workflow
The ferric chloride-induced thrombosis model is a widely used method to evaluate antithrombotic agents.
Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Quantitative Data for Warfarin in Rodent Thrombosis Models
| Thrombosis Model | Animal | Warfarin Dose | Key Findings | Reference |
| Electrolytic Injury (Carotid Artery) | Rat | 0.25 mg/kg/day for 3 days | 73% reduction in thrombus weight. | Schumacher et al. (1993) |
| Platinum Wire-Induced (Aorta & Vena Cava) | Rat | 0.1-0.18 mg/kg/day for 10 days | Dose-dependent reduction in thrombus weight, correlating with Factor II levels. | Peter et al. (1979) |
| Ferric Chloride-Induced (Carotid Artery) | Rat | 0.25 mg/kg/day | Significant antithrombotic activity. | E.A. et al. (1990) |
Comparative Overview of Vitamin K Antagonists
While direct comparative data on antithrombotic efficacy in preclinical models is sparse, the VKAs can be compared based on their known pharmacokinetic and pharmacodynamic properties, largely derived from clinical and non-thrombosis model studies.
References
Validating Fluindione's Effect on VKORC1 Activity: A Comparative Guide
This guide provides a comparative analysis of fluindione's effect on Vitamin K epoxide reductase complex subunit 1 (VKORC1) activity, benchmarked against other common anticoagulants. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Comparative Efficacy of VKORC1 Inhibitors
This compound, a 1,3-indandione derivative, exerts its anticoagulant effect by inhibiting VKORC1, an essential enzyme in the vitamin K cycle.[1][2] This inhibition prevents the reduction of vitamin K epoxide, leading to a decrease in the synthesis of active vitamin K-dependent clotting factors, including factors II, VII, IX, and X.[1][3]
Studies comparing this compound to coumarin derivatives, such as warfarin, indicate that while they are largely equipotent in their anticoagulant effect, their mechanisms of inhibition may differ.[2] Cell-based kinetic studies suggest that this compound acts as a competitive inhibitor of VKORC1, whereas warfarin is likely a mixed-type inhibitor.[2][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several vitamin K antagonists, providing a quantitative comparison of their potency in inhibiting VKORC1 activity.
| Anticoagulant | IC50 (μM) | Notes |
| Acenocoumarol | < Phenprocoumon | Most efficient in VKOR inactivation.[2][4] |
| Phenprocoumon | < Warfarin | More efficient than warfarin and this compound.[2][4] |
| Warfarin | > Phenprocoumon, < this compound | Equipotent to this compound in overall anticoagulation control.[2] |
| This compound | > Warfarin | Similar inhibition efficiency to warfarin.[2][3] |
Experimental Protocols
The validation of this compound's effect on VKORC1 activity typically involves cell-based assays that measure the enzyme's function in a more physiologically relevant environment compared to in vitro dithiothreitol (DTT)-driven assays.[5][6]
Cell-Based VKORC1 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of compounds on VKORC1 activity.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for VKORC1 activity.
Principle: This assay utilizes a reporter system, often co-expressing human coagulation factor IX (FIX) and VKORC1 in a cell line such as HEK293T. The activity of secreted FIX, which is dependent on vitamin K-dependent carboxylation, serves as a surrogate marker for VKORC1 activity. Inhibition of VKORC1 leads to reduced FIX carboxylation and thus reduced FIX activity.
Materials:
-
HEK293T cells
-
Expression vectors for human FIX and human VKORC1
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (this compound, warfarin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Vitamin K epoxide
-
FIX activity assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium until they reach 70-80% confluency in 96-well plates.
-
Co-transfect the cells with expression vectors for human FIX and VKORC1 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). A concentration gradient is essential to determine the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., warfarin).
-
Add a fixed concentration of vitamin K epoxide to the medium.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for FIX expression, secretion, and the inhibitory effect of the compound to take place.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted FIX.
-
-
FIX Activity Measurement:
-
Measure the activity of carboxylated FIX in the collected supernatant using a FIX-specific ELISA kit. The assay should be sensitive to the gamma-carboxyglutamic acid (Gla) domain of FIX.
-
-
Data Analysis:
-
Plot the FIX activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of VKORC1 activity (as measured by FIX activity).
-
Visualizing the Molecular Pathway and Experimental Workflow
The Vitamin K Cycle and VKORC1 Inhibition
The following diagram illustrates the central role of VKORC1 in the vitamin K cycle and the mechanism of action of inhibitors like this compound.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow for VKORC1 Inhibition Assay
This diagram outlines the key steps in a typical cell-based experimental workflow to validate the effect of an inhibitor on VKORC1 activity.
References
- 1. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VKORC1 and VKORC1L1 have distinctly different oral anticoagulant dose-response characteristics and binding sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Fluindione vs. Phenprocoumon in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two vitamin K antagonists, fluindione and phenprocoumon, based on available data from cell-based assays.
Introduction
This compound, a derivative of 1,3-indandione, and phenprocoumon, a 4-hydroxycoumarin derivative, are both widely used oral anticoagulants. Their therapeutic effect is achieved by inhibiting the Vitamin K epoxide reductase (VKOR) enzyme, a critical component of the vitamin K cycle.[1] This inhibition prevents the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, thereby reducing their biological activity and preventing thrombosis.[1][2] This guide focuses on the direct comparison of these two compounds in cell-based assay systems, providing quantitative data on their inhibitory potency and detailed experimental methodologies.
Mechanism of Action: The Vitamin K Cycle
Both this compound and phenprocoumon target the same enzymatic pathway. The diagram below illustrates the vitamin K cycle and the point of inhibition by these antagonists.
Caption: The Vitamin K Cycle and Inhibition by Vitamin K Antagonists.
Performance in Cell-Based Assays
A key measure of the efficacy of these anticoagulants in a cell-based setting is the half-maximal inhibitory concentration (IC50) against VKOR activity. Lower IC50 values indicate higher potency.
Quantitative Data: VKOR Inhibition
The following table summarizes the IC50 values for this compound and phenprocoumon from a comparative cell-based assay.
| Compound | Drug Class | Target | Cell Line | Assay | IC50 (nM) | Reference |
| Phenprocoumon | 4-hydroxycoumarin | VKOR | HEK293 (DGKO) | Reporter Protein Carboxylation | ~25-50 | |
| This compound | 1,3-indandione | VKOR | HEK293 (DGKO) | Reporter Protein Carboxylation | ~50-100 |
Note: The IC50 values are estimated from graphical data presented in the cited literature, which states that the inhibition curves of warfarin, phenprocoumon, and this compound are similar, with acenocoumarol being the most potent. The study indicates the order of efficacy for VKOR inactivation is: acenocoumarol > phenprocoumon > warfarin > this compound.[1]
Cytotoxicity Data
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell-Based VKOR Activity Assay
This assay measures the ability of a compound to inhibit VKOR in a cellular context, which is considered more physiologically relevant than traditional in vitro assays using liver microsomes.[4]
Objective: To determine the IC50 of this compound and phenprocoumon for VKOR inhibition.
Cell Line: Human Embryonic Kidney (HEK) 293 cells with endogenous VKOR and its paralog VKORC1L1 knocked out (DGKO), stably expressing a reporter protein (e.g., FIXgla-PC).[4]
Principle: The assay relies on a reporter protein, a chimera of Factor IX's gamma-carboxyglutamic acid (Gla) domain and protein C (FIXgla-PC).[3] The carboxylation of the Gla domain is dependent on VKOR activity. Inhibition of VKOR leads to reduced carboxylation of the secreted reporter protein, which can be quantified using an ELISA.
Workflow Diagram:
Caption: Workflow for the cell-based VKOR activity assay.
Detailed Steps:
-
Cell Culture: HEK293 DGKO cells stably expressing the FIXgla-PC reporter protein are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and transiently transfected with a plasmid expressing wild-type human VKOR.
-
Compound Treatment: After transfection, the medium is replaced with fresh medium containing a constant concentration of vitamin K epoxide (KO, e.g., 5 µM) and varying concentrations of the test compounds (this compound or phenprocoumon).[5]
-
Incubation: The plates are incubated for 24 to 48 hours to allow for reporter protein expression, secretion, and carboxylation.[3][5]
-
ELISA: The cell culture supernatant is collected. The concentration of carboxylated FIXgla-PC is determined by an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for the carboxylated Gla domain.
-
Data Analysis: The percentage of VKOR activity is calculated relative to a vehicle control (e.g., DMSO). The IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This assay is essential to determine if the observed effects of the compounds are due to specific enzyme inhibition or general cytotoxicity. The Cell Counting Kit-8 (CCK-8) assay is a common method.
Objective: To determine the cytotoxic effects of this compound and phenprocoumon on the cell line used in the primary assay.
Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[5]
Workflow Diagram:
Caption: Workflow for a typical cell viability (cytotoxicity) assay.
Detailed Steps:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of approximately 5,000 cells per well and pre-incubate for 24 hours.[5]
-
Compound Treatment: Add various concentrations of this compound or phenprocoumon to the wells.
-
Incubation: Incubate the plate for a duration relevant to the primary assay (e.g., 24, 48, or 72 hours).[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.
Conclusion
Based on the available cell-based assay data, phenprocoumon demonstrates a higher potency in inhibiting VKOR activity compared to this compound. The provided experimental protocols offer a framework for reproducing these findings and for further investigation into the cellular effects of these compounds. It is recommended that cytotoxicity assays are run in parallel with functional assays to ensure that the observed inhibitory effects are not due to off-target toxicity. Further research is warranted to explore the full cytotoxic profiles of both this compound and phenprocoumon.
References
A Comparative Analysis of Long-Term Stability: Fluindione vs. Warfarin
For decades, vitamin K antagonists (VKAs) have been a cornerstone in the prevention and treatment of thromboembolic events. While warfarin is the most widely used VKA globally, fluindione has been a common alternative, particularly in France.[1][2] This guide provides a detailed comparison of the long-term stability of this compound and warfarin, drawing upon available clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Long-term anticoagulant stability is crucial for minimizing the risks of both thrombosis and hemorrhage. The primary measure of this stability for VKAs is the Time in Therapeutic Range (TTR), which represents the percentage of time a patient's International Normalized Ratio (INR) is within the desired target range. While direct, long-term comparative studies are limited due to the geographically restricted use of this compound, a retrospective study in a primary care setting provides valuable insights. The available evidence suggests that while both drugs can achieve therapeutic INR levels, warfarin may be associated with a more stable long-term profile, requiring less frequent monitoring. Furthermore, this compound carries a risk of rare but severe immunoallergic adverse effects not associated with warfarin.
Quantitative Comparison of Anticoagulant Stability
A key study comparing the long-term stability of this compound and warfarin is the STAB-VKA study, a retrospective analysis of patients in a primary care setting in France.[1] The findings of this study are summarized below:
| Parameter | This compound | Warfarin | p-value | Reference |
| Mean Time in Therapeutic Range (TTR) | 68.0% | 72.0% | 0.085 | [1] |
| Mean Time Between Two INR Checks (days) | 22.8 | 31.1 | 0.049 | [1] |
Key Observations:
-
The mean TTR for warfarin was slightly higher than for this compound, although this difference did not reach statistical significance (p=0.085).[1]
-
Patients on warfarin had a significantly longer mean time between INR checks compared to those on this compound (31.1 days vs. 22.8 days, p=0.049), suggesting a more stable and predictable anticoagulant effect with warfarin.[1] This translates to a potential quality-of-life benefit for patients due to less frequent monitoring.[1]
Experimental Protocols
STAB-VKA Study Methodology
The STAB-VKA study was a retrospective, exposed/non-exposed study conducted using data from a blood examination laboratory in Orne, France.[1] The study included adult patients treated with either this compound or warfarin between January 1, 2014, and December 31, 2016.
Inclusion Criteria:
-
Adult patients.
-
Treated with this compound or warfarin.
-
Data available from January 1, 2014, to December 31, 2016.
Data Analysis:
-
Treatment Stability Assessment: The primary endpoint for stability was the Time in Therapeutic Range (TTR), calculated using the Rosendaal method from routine INR measurements.[1]
-
Statistical Analysis: Comparisons between the this compound and warfarin groups were performed using multilevel linear regression with both univariate and multivariate analyses, adjusting for potential confounders such as age, sex, and kidney function.[1]
Pharmacological and Safety Profiles
| Feature | This compound | Warfarin |
| Drug Class | Indanedione derivative | Coumarin derivative |
| Half-life | Approximately 31 hours | Approximately 36-42 hours |
| Metabolism | Primarily by CYP2C9 | |
| Adverse Effects | Bleeding, Immunoallergic reactions (can be severe and affect multiple organs including skin, liver, and kidneys)[2] | Bleeding |
This compound and warfarin share a similar mechanism of action by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of vitamin K-dependent clotting factors.[3] Both drugs have a long half-life, which is a key factor in achieving stable anticoagulation.[4] However, a critical differentiating factor is the risk of immunoallergic adverse effects associated with this compound.[2] These reactions, though unpredictable, can be severe and represent a significant safety concern.[2]
Logical Flow of Patient Management in the STAB-VKA Study
Caption: Workflow of the retrospective STAB-VKA study comparing this compound and warfarin.
Conclusion
Based on the available long-term comparative data, warfarin appears to offer a more stable anticoagulant profile than this compound, as evidenced by the significantly longer intervals between required INR monitoring. While the difference in TTR was not statistically significant in the primary study reviewed, the reduced need for monitoring with warfarin is a considerable advantage for patient quality of life.[1] Furthermore, the absence of the risk of severe immunoallergic reactions makes warfarin a safer long-term option.[2] For researchers and drug development professionals, these findings underscore the importance of considering not only the efficacy (TTR) but also the safety profile and monitoring burden when evaluating and developing new anticoagulant therapies.
References
- 1. Is warfarin more stable than this compound? A retrospective study in primary care (STAB-VKA study) | Cairn.info [stm.cairn.info]
- 2. Prescrire IN ENGLISH - Spotlight: Archive ''this compound: warfarin is a better option'', 1 November 2010 [english.prescrire.org]
- 3. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. relis.no [relis.no]
A Comparative Guide to Fluindione and Warfarin Dosage Conversion for Researchers and Clinicians
For drug development professionals, researchers, and scientists, understanding the nuances of anticoagulant conversion is critical for patient safety and therapeutic efficacy. This guide provides a detailed comparison of fluindione and warfarin, focusing on the algorithm for dosage conversion, supported by experimental data and detailed protocols.
This compound, an indanedione derivative, and warfarin, a coumarin derivative, are both vitamin K antagonists (VKAs) used to prevent and treat thromboembolic events. Despite their similar mechanism of action, differences in their pharmacokinetic and pharmacodynamic profiles necessitate a carefully managed approach when switching patients from one to the other. This guide synthesizes available clinical data to provide a practical framework for this conversion.
Quantitative Dosing Comparison
A pivotal study by Pautas et al. (2015) provides the most direct evidence for a conversion algorithm between this compound and warfarin. The study, conducted in an elderly population, established a relationship between the maintenance dosages of these two drugs.[1] The findings are summarized below:
| Anticoagulant | Average Daily Maintenance Dose (mg) | Range of Daily Maintenance Dose (mg) |
| This compound | 13.8 ± 6.7 | 5 - 35 |
| Warfarin | 3.7 ± 1.7 | 1 - 8 |
Data from a prospective study in 82 patients with a mean age of 83 ± 6 years.[1]
Based on these findings, a linear regression model was developed to facilitate the transition between the two medications.[1]
Experimental Protocol: The Pautas et al. (2015) Study
The conversion algorithm is based on a prospective study involving 288 consecutive patients aged 70 and over who were switched from this compound to warfarin.[1]
Study Design: A prospective, observational study.
Inclusion Criteria: Patients aged 70 years and older who were being converted from this compound to warfarin. The final analysis included only those patients for whom stable maintenance doses of both drugs were achieved.[1]
Methodology:
-
Patient Recruitment: 288 consecutive elderly patients undergoing a switch from this compound to warfarin were enrolled.[1]
-
Data Collection: The maintenance dosages of both this compound and warfarin were recorded for each patient once a stable International Normalized Ratio (INR) was achieved.
-
Analysis: A linear regression model was used to analyze the relationship between the this compound and warfarin maintenance doses to develop a conversion algorithm.[1] A total of 82 patients were included in the final analysis.[1]
Conversion Protocol: A Step-by-Step Guide
Switching between this compound and warfarin requires careful monitoring of the patient's INR to avoid periods of subtherapeutic or supratherapeutic anticoagulation. The following protocol is a synthesis of clinical guidelines and expert recommendations.
Switching from this compound to Warfarin
A prudent approach to this conversion involves a "bridging" period with a low-molecular-weight heparin (LMWH), which is considered the safest method, particularly when a rapid switch is not essential.[2]
-
Discontinue this compound: Stop the administration of this compound.
-
Initiate LMWH: Begin treatment with LMWH for a period of four days.[3]
-
Initiate Warfarin: After the four-day LMWH bridging period, start warfarin at a conservative dose (e.g., 5 mg daily), while continuing the LMWH.[4]
-
INR Monitoring: Monitor the INR daily until it is within the therapeutic range (typically 2.0-3.0) for at least two consecutive days.[5]
-
Discontinue LMWH: Once the INR is stable within the therapeutic range, the LMWH can be discontinued.[5]
Direct Switch (without LMWH bridging)
While bridging with LMWH is recommended for safety, a direct switch may be considered. In this case, it is advisable to start with a lower dose of warfarin, for instance, 7.5 mg per day, with the acknowledgment that this may underestimate the required dose.[2] Close INR monitoring is paramount.
Switching from Warfarin to this compound
The reverse switch should follow a similar protocol, with the initiation of this compound after the discontinuation of warfarin, ideally with LMWH bridging and frequent INR monitoring to guide dose adjustments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the conversion process between this compound and warfarin.
Caption: Workflow for switching a patient from this compound to warfarin using LMWH bridging.
Caption: Mechanism of action of Vitamin K antagonists like this compound and warfarin.
References
- 1. [Relationship between maintenance dosages of this compound (Préviscan) and warfarin (Coumadin) for patients 70 years and older] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. relis.no [relis.no]
- 3. How should a switch from this compound treatment to warfarin treatment be made?/nA young woman had pul [svelic.se]
- 4. ccjm.org [ccjm.org]
- 5. A review of warfarin dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fluindione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fluindione, an anticoagulant and vitamin K antagonist, requires careful handling and disposal due to its potential environmental toxicity. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste in a laboratory setting, ensuring compliance and minimizing environmental impact.
Waste Identification and Hazard Classification
The initial step in proper disposal is the accurate identification and classification of the waste. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This environmental hazard necessitates that this compound and any materials contaminated with it be treated as hazardous waste.
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound has not been identified, its pharmacological similarity to warfarin—a substance listed as an acute hazardous waste (P001) when it is the sole active ingredient—suggests a high level of caution is warranted[2]. Therefore, it is best practice to manage this compound waste as a hazardous material.
| Hazard Statement | Classification | Source |
| H302 | Harmful if swallowed | [1] |
| H410 | Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is essential for safety and compliance. The following steps outline the recommended procedure for managing this compound waste in a laboratory environment.
1. Segregation of Waste:
-
Immediately segregate this compound waste from non-hazardous laboratory trash.
-
Use dedicated, clearly labeled containers for this compound solid and liquid waste.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed to prevent unintended chemical reactions[3].
2. Containerization and Labeling:
-
Containers: All waste must be stored in appropriate containers. For liquid waste, use a container designed for liquids that is properly sealed to prevent leaks. The original container of the main component can often be used[3].
-
Labeling: Label all hazardous waste containers with the words “HAZARDOUS WASTE,” the chemical name (this compound), and the approximate percentage composition of each constituent[3]. Ensure the label is clearly visible and legible.
3. Accumulation and Storage:
-
Designate a "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste containers[4].
-
This area should be under the control of the generator and designed to prevent spills or leaks[3].
-
Keep containers securely closed at all times, except when adding waste[3].
4. Spill Management:
-
In the event of a spill, use appropriate personal protective equipment.
-
Absorb liquid spills with an inert material such as vermiculite, sand, or diatomite[1][5].
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container[1][3].
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste[6].
-
Complete any required hazardous waste manifests or pickup request forms as per your institution's and local regulations[3].
Important Considerations:
-
DO NOT dispose of this compound waste down the drain or in the regular trash. Its high toxicity to aquatic life can cause significant environmental damage[1].
-
DO NOT incinerate this compound waste unless it is done at a permitted hazardous waste incineration facility. Under fire conditions, it may decompose and emit toxic fumes[1].
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, the following protocol should be implemented:
-
Personnel Protection: Ensure all personnel involved in the cleanup are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Containment: Prevent the further spread of the spill.
-
Absorption: For liquid spills, cover the area with a finely-powdered, liquid-binding material such as diatomite or a universal binder[1].
-
Collection: Carefully collect the absorbed material and any other contaminated debris and place it into a designated hazardous waste container labeled for this compound waste.
-
Surface Decontamination: Scrub the contaminated surfaces and any affected equipment with alcohol to decontaminate them[1].
-
Final Cleaning: Wipe the area with a damp cloth. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Essential Safety and Logistical Information for Handling Fluindione
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Fluindione, a potent anticoagulant. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound. Due to the absence of a published Occupational Exposure Limit (OEL) for this compound, a conservative approach based on its classification as "Harmful if swallowed" and "Very toxic to aquatic life" is recommended.[1]
| PPE Category | Recommendation |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to a range of chemicals.[2] Regularly inspect gloves for any signs of degradation and change them frequently. For prolonged contact or in case of a spill, consider using thicker gloves or a combination of different glove materials such as nitrile inner gloves and neoprene or butyl rubber outer gloves.[3][4] |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1][5] |
| Skin and Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric should be worn. Ensure cuffs are tucked into the inner pair of gloves. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1][5] |
| Respiratory Protection | A risk assessment should be conducted to determine the appropriate level of respiratory protection. For handling small quantities of this compound powder in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator may be sufficient. For tasks that may generate significant aerosols or for handling larger quantities, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended to provide a higher level of protection.[1][5] |
Operational Handling Plan
Safe handling practices are crucial to prevent accidental exposure and contamination.
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
-
Safety Stations: An accessible safety shower and eyewash station must be available in the immediate work area.[1][5]
Procedural Guidance:
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with disposable absorbent pads.
-
Weighing: Conduct weighing of this compound powder within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Transfers: Use care when transferring the compound to avoid generating dust. Use spatulas and other tools carefully. For solutions, use a calibrated pipette or syringe.
-
Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.[1] this compound is classified as very toxic to aquatic life with long-lasting effects.[1]
Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Sharps, such as needles and syringes, should be placed in a puncture-resistant sharps container labeled for cytotoxic or hazardous pharmaceutical waste.
-
Liquid waste containing this compound should be collected in a sealed, labeled, and chemically compatible waste container.
Step-by-Step Disposal Protocol:
-
Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste bag or container.
-
Labeling: Label the waste container with "Hazardous Pharmaceutical Waste," "Cytotoxic Waste," and the name "this compound."
-
Storage: Store the sealed waste container in a designated and secure area away from general laboratory traffic until it is collected by the institution's environmental health and safety (EHS) department.
-
Deactivation (Optional): For liquid waste, chemical deactivation may be an option depending on institutional protocols. Consult with your EHS department about approved methods. Activated carbon-based disposal systems may also be considered for the deactivation of pharmaceutical waste.[6]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, which will ensure compliance with all local, state, and federal regulations. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][7]
Visual Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guardian-mfg.com [guardian-mfg.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
